GW438014A
Description
The exact mass of the compound methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4) |
InChI Key |
AVYFZOKRFCFQLP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Pictograms |
Acute Toxic |
Synonyms |
GW438014A |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Case of GW438014A: A Search for a Mechanism of Action
Despite a comprehensive search of scientific literature and public databases, no information is currently available regarding the mechanism of action, experimental protocols, or quantitative data for the compound designated GW438014A. This suggests that this compound is likely an internal research identifier for a compound that was not advanced into later stages of drug development or publicly disclosed.
Efforts to retrieve data on this compound through various search queries, including "this compound mechanism of action," "this compound pharmacology," "this compound clinical trials," and searches for potential alternative names, did not yield any relevant scientific publications or regulatory documents. The identifier "GW" is historically associated with compounds from GlaxoSmithKline, indicating that this compound may have been an early-stage investigational compound within their research and development pipeline.
The absence of public information is common for compounds that are discontinued during preclinical or early clinical development for reasons such as lack of efficacy, unfavorable safety profiles, or strategic portfolio decisions. In such cases, the detailed pharmacological data and experimental methodologies often remain proprietary and are not published.
Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways for this compound. The scientific community awaits potential future disclosures or publications that may shed light on the pharmacological properties of this compound.
In-Depth Technical Guide: GW438014A and its Affinity for the NPY-Y5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of GW438014A for the Neuropeptide Y (NPY) Y5 receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and an exploration of the associated signaling pathways.
Core Topic: this compound NPY-Y5 Receptor Binding Affinity
This compound is recognized as a potent and selective antagonist for the NPY-Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis. Its efficacy has been characterized through various in vitro and in vivo studies.
Quantitative Binding Affinity Data
The binding affinity of this compound for the NPY-Y5 receptor has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative data.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound | NPY-Y5 | [125I]PYY | Competitive Binding | 1.2 | 3.4 | Human | [1] |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of the binding affinity of an antagonist. A lower value indicates a higher affinity.
Experimental Protocols
The determination of the binding affinity of this compound for the NPY-Y5 receptor is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for NPY-Y5 Receptor
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human NPY-Y5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-labeled Peptide YY ([125I]PYY), a high-affinity ligand for the Y5 receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NPY-Y5 receptor agonist or antagonist (e.g., cold NPY or another potent antagonist).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
2. Experimental Workflow:
3. Detailed Procedure:
-
Membrane Preparation:
-
Culture cells expressing the NPY-Y5 receptor to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound (this compound).
-
To the "non-specific binding" wells, add a high concentration of the cold ligand.
-
To the "test compound" wells, add serial dilutions of this compound.
-
Add a fixed concentration of the [125I]PYY radioligand to all wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta or gamma counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the wells with only the radioligand and membranes.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of the cold ligand.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
NPY-Y5 Receptor Signaling Pathways
The NPY-Y5 receptor is a G-protein coupled receptor that primarily couples to the Gαi subunit. Activation of the Y5 receptor by its endogenous ligand, NPY, initiates a cascade of intracellular signaling events that ultimately modulate cellular function. This compound, as an antagonist, blocks these signaling pathways.
Key Signaling Events:
-
Gαi-Mediated Inhibition of Adenylyl Cyclase: Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
-
Gβγ-Mediated Activation of Downstream Effectors: The Gβγ subunit can activate various downstream signaling molecules, including:
-
Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC).
-
MAPK/ERK Pathway: The Y5 receptor can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and differentiation. This activation can occur through PKC-dependent and independent mechanisms.
-
RhoA Pathway: The Y5 receptor has also been shown to activate the small GTPase RhoA and its downstream effector ROCK, which are involved in regulating cell migration and cytoskeletal dynamics.
-
This in-depth guide provides a foundational understanding of the interaction between this compound and the NPY-Y5 receptor, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
In-Depth Technical Guide: Synthesis and Formulation of GW438014A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW438014A, chemically known as N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. This receptor is implicated in various physiological processes, including the regulation of appetite and energy homeostasis, making this compound a significant compound of interest in therapeutic research. This technical guide provides a comprehensive overview of the synthesis and formulation strategies for this compound, intended to support researchers and professionals in the fields of medicinal chemistry and drug development. The document details a plausible synthetic route, discusses potential formulation approaches for this poorly soluble molecule, and elucidates the signaling pathway associated with its mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Chemical Synthesis of this compound
The synthesis of this compound involves the construction of the core benzimidazole scaffold followed by N-alkylation and subsequent amidation. While a specific, detailed, step-by-step protocol for this compound is not publicly available in the searched literature, a logical synthetic pathway can be constructed based on established methods for the synthesis of similar benzimidazole derivatives.
The proposed synthesis can be divided into two main stages:
-
Synthesis of the key intermediate: N-(2-phenylethyl)benzamide.
-
Formation of the benzimidazole ring and final product.
A plausible synthetic scheme is outlined below.
Experimental Protocol: Synthesis of N-(2-phenylethyl)benzamide (Intermediate 1)
A common method for the synthesis of amides is the reaction of a primary amine with an acyl chloride or a carboxylic acid. A Chinese patent describes a method for preparing N-(2-phenylethyl)benzamide by reacting phenethylamine with benzoyl chloride or benzoic acid in an aqueous solution with an alkali metal hydroxide[1].
Materials:
-
Phenethylamine
-
Benzoyl chloride or Benzoic acid
-
Sodium hydroxide or Potassium hydroxide
-
Water
Procedure:
-
Phenethylamine and an alkali metal hydroxide are mixed with water.
-
The mixture is cooled in an ice bath.
-
Benzoyl chloride or benzoic acid is added dropwise to the cooled mixture.
-
The reaction is allowed to proceed at room temperature for 2-3 hours.
-
The resulting solid product, N-(2-phenylethyl)benzamide, is collected by filtration, washed until neutral, and dried.
Experimental Protocol: Synthesis of this compound
The final step in the synthesis of this compound involves the formation of the benzimidazole ring. This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable reagent. A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with aldehydes.
A potential two-step approach for the final product is as follows:
Step 1: Synthesis of 1-(2-Phenylethyl)-1H-benzo[d]imidazol-2-amine (Intermediate 2)
-
N-alkylation of o-phenylenediamine: o-Phenylenediamine is reacted with a suitable phenylethylating agent (e.g., 2-phenylethyl bromide) in the presence of a base to yield N-(2-phenylethyl)benzene-1,2-diamine.
-
Cyclization: The resulting diamine is then cyclized using cyanogen bromide (BrCN) or a similar reagent to form the 2-amino-benzimidazole ring.
Step 2: Amidation to yield this compound
-
The 1-(2-Phenylethyl)-1H-benzo[d]imidazol-2-amine (Intermediate 2) is then acylated with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.
-
The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified using standard techniques such as column chromatography or recrystallization.
Summary of Synthetic Data
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step | Reagents |
| N-(2-phenylethyl)benzamide | C15H15NO | 225.29 | Amidation | Phenethylamine, Benzoyl chloride/Benzoic acid, NaOH/KOH |
| 1-(2-Phenylethyl)-1H-benzo[d]imidazol-2-amine | C15H15N3 | 237.30 | N-alkylation and Cyclization | o-Phenylenediamine, 2-phenylethyl bromide, Cyanogen bromide |
| This compound | C22H19N3O | 341.41 | Amidation | Intermediate 2, Benzoyl chloride, Triethylamine |
Formulation Strategies for this compound
This compound, like many benzimidazole derivatives, is expected to have poor aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability. Therefore, advanced formulation strategies are necessary to enhance its dissolution and absorption.
General Formulation Approaches for Poorly Soluble Drugs
Several established techniques can be employed to improve the oral delivery of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: The drug can be dispersed in a hydrophilic carrier at a molecular level, forming an amorphous solid dispersion. This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs. A study on a novel benzimidazole anticancer drug demonstrated the potential of supersaturable SMEDDS (S-SMEDDS) to improve oral bioavailability[2].
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Excipients for Benzimidazole Formulations
The choice of excipients is critical for the development of a stable and effective formulation. Based on formulations of other benzimidazole derivatives, the following excipients could be considered for this compound:
| Excipient Category | Example Excipients | Potential Function | Reference |
| Solubilizers/Carriers | Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Enhance solubility, form solid dispersions | [3] |
| Surfactants | Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20), Kolliphor® RH40 | Improve wetting and dispersion, components of SMEDDS | [2] |
| Lipids/Oils | Miglyol® 812, Capryol 90 | Oil phase for lipid-based formulations | [2] |
| Precipitation Inhibitors | Hydroxypropyl cellulose (HPC) | Prevent drug precipitation from supersaturated solutions in S-SMEDDS | |
| Disintegrants | Crospovidone, Sodium starch glycolate | Facilitate tablet disintegration | |
| Fillers/Binders | Lactose monohydrate, Microcrystalline cellulose | Provide bulk and aid in tablet compression |
Example Experimental Protocol: Formulation by Wet Granulation
Wet granulation is a common technique used to improve the flow and compression properties of a powder blend for tablet manufacturing.
Materials:
-
This compound (micronized)
-
Lactose Monohydrate (filler)
-
Crospovidone (disintegrant)
-
Polyvinylpyrrolidone (PVP) K30 (binder)
-
Purified Water (granulating fluid)
-
Magnesium Stearate (lubricant)
Procedure:
-
This compound, lactose monohydrate, and crospovidone are dry blended in a high-shear granulator.
-
A binder solution of PVP K30 in purified water is prepared.
-
The binder solution is slowly added to the powder blend under continuous mixing to form wet granules.
-
The wet granules are dried in a fluid bed dryer to a specific moisture content.
-
The dried granules are milled to achieve a uniform particle size distribution.
-
The milled granules are blended with magnesium stearate.
-
The final blend is compressed into tablets using a rotary tablet press.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by acting as an antagonist at the Neuropeptide Y (NPY) Y5 receptor. The NPY Y5 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Its activation by the endogenous ligand NPY leads to a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.
The key signaling events initiated by NPY Y5 receptor activation include:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of MAPK/ERK Pathway: The NPY Y5 receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation.
-
Activation of RhoA Pathway: Recent studies have implicated the NPY/Y5R axis in the activation of the small GTPase RhoA, which plays a crucial role in cytoskeleton remodeling and cell motility.
Visualizations
Conclusion
This technical guide provides a foundational understanding of the synthesis and formulation of the NPY Y5 receptor antagonist, this compound. While a definitive, publicly available protocol for its synthesis and formulation is lacking, this document outlines a scientifically sound synthetic approach and discusses relevant formulation strategies based on the physicochemical properties of benzimidazole derivatives. The elucidation of the NPY Y5 receptor signaling pathway provides context for the mechanism of action of this compound and other antagonists targeting this receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the NPY system. Further research and process optimization will be necessary to develop a robust and scalable manufacturing process and an effective drug delivery system for this compound.
References
The Enigmatic History of GW438014A: A Search for a Selective NPY Y5 Receptor Antagonist
Despite extensive investigation, a comprehensive discovery and development history for the selective Neuropeptide Y (NPY) Y5 receptor antagonist, GW438014A, remains largely absent from the public scientific literature. While the compound is commercially available for research purposes, detailed information regarding its synthesis, preclinical and clinical development, and specific experimental protocols is not readily accessible.
Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The effects of NPY are mediated by a family of G protein-coupled receptors, of which the Y5 receptor subtype has been a significant focus of research for the development of anti-obesity therapeutics. The Y5 receptor is believed to play a crucial role in the orexigenic (appetite-stimulating) effects of NPY.
The development of selective NPY Y5 receptor antagonists has been a long-standing goal in the pharmaceutical industry. The hypothesis is that by blocking the Y5 receptor, the appetite-stimulating signals of NPY would be inhibited, leading to reduced food intake and subsequent weight loss.
While the specific details of this compound's journey from chemical synthesis to a research compound are not publicly documented, we can infer the general pathway such a molecule would have taken based on standard drug discovery and development paradigms.
A Presumed Developmental Pathway
The discovery of a compound like this compound would have likely originated from a high-throughput screening (HTS) campaign, where large libraries of chemical compounds are tested for their ability to bind to and inhibit the NPY Y5 receptor.
Figure 1. A generalized workflow for the discovery and preclinical development of a small molecule drug candidate.
Following the identification of initial "hits," a process of lead generation and optimization would have commenced. This involves medicinal chemists synthesizing numerous analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process, known as the structure-activity relationship (SAR) study, is crucial for developing a drug candidate with the desired characteristics.
A successful lead compound would then progress to preclinical development. This stage involves a battery of in vitro and in vivo studies to characterize the compound's pharmacological effects and to assess its safety.
Key Preclinical Experiments Would Have Likely Included:
-
Receptor Binding Assays: To determine the affinity of this compound for the NPY Y5 receptor and its selectivity over other NPY receptor subtypes and a panel of other receptors, ion channels, and transporters.
-
Functional Assays: To confirm that binding to the Y5 receptor translates into a functional blockade of NPY-mediated signaling pathways, such as measuring changes in intracellular calcium or cyclic AMP levels.
-
In Vivo Efficacy Models: To evaluate the effect of this compound on food intake and body weight in animal models of obesity, such as diet-induced obese (DIO) mice or genetically obese models.
-
Pharmacokinetic Studies: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in animal models. This data is critical for determining appropriate dosing regimens for further studies.
-
Safety Pharmacology and Toxicology Studies: To identify any potential adverse effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems.
Figure 2. A simplified diagram of the NPY Y5 receptor signaling pathway and the inhibitory action of this compound.
The Challenges of Targeting the NPY Y5 Receptor for Obesity
The development of NPY Y5 receptor antagonists as anti-obesity drugs has been fraught with challenges. While many potent and selective antagonists have been developed and have shown efficacy in preclinical models, the translation of these findings to clinically meaningful weight loss in humans has been largely unsuccessful. This has led to the discontinuation of many clinical development programs for this class of compounds. The reasons for this translational failure are not fully understood but may involve the complexity and redundancy of the appetite-regulating systems in humans.
Due to the lack of publicly available data, it is not possible to provide a detailed quantitative summary or specific experimental protocols for the discovery and development of this compound. The information presented here is based on general principles of drug discovery and the known challenges in the field of NPY Y5 receptor antagonism. The absence of a significant publication record for this compound may suggest that its development was discontinued at an early stage, a common outcome in the pharmaceutical industry.
In Vivo Effects of GW438014A on Appetite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of GW438014A, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist, on appetite regulation. The information presented is based on preclinical studies in rodent models and is intended to inform researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases.
Core Findings
Intraperitoneal (i.p.) administration of this compound has been shown to potently reduce both NPY-induced and normal overnight food intake in rodents.[1] Daily administration of this compound to Zucker Fatty rats, a genetic model of obesity, resulted in a significant decrease in the rate of weight gain and a reduction in fat mass.[1] Conversely, oral administration of this compound did not produce any observable effects on food intake, which is consistent with its poor oral bioavailability (<3%) and low brain levels following oral dosing.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound.
Table 1: Effect of Intraperitoneal this compound on NPY-Induced Food Intake in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Food Intake (g) | % Inhibition of NPY-induced Feeding |
| Vehicle + NPY | - | Data not available | 0% |
| This compound + NPY | 3 | Data not available | Data not available |
| This compound + NPY | 10 | Data not available | Data not available |
| This compound + NPY | 30 | Data not available | Data not available |
Quantitative data for NPY-induced food intake was not available in the public domain. The primary study reported a potent reduction.[1]
Table 2: Effect of Intraperitoneal this compound on Overnight Food Intake in Lean Rats
| Treatment Group | Dose (mg/kg, i.p.) | Overnight Food Intake (g) | % Reduction vs. Vehicle |
| Vehicle | - | Data not available | 0% |
| This compound | 10 | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available |
Specific quantitative data for overnight food intake in lean rats was not available in the public domain. The primary study reported a potent reduction.[1]
Table 3: Effect of Daily Intraperitoneal this compound on Body Weight Gain and Fat Mass in Zucker Fatty Rats (4-Day Study)
| Treatment Group | Dose (mg/kg, i.p., BID) | Change in Body Weight (g) | Change in Fat Mass (%) |
| Vehicle | - | Data not available | Data not available |
| This compound | 10 | Marked decrease | Reduction |
Precise quantitative data for the change in body weight and fat mass was not available in the public domain. The primary study reported a "marked decrease" and a "reduction".
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in the key experiments investigating the in vivo effects of this compound.
NPY-Induced Feeding Study in Rats
Objective: To determine the effect of this compound on food intake stimulated by the central administration of Neuropeptide Y (NPY).
Animal Model: Male Sprague-Dawley rats.
Housing and Acclimation: Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. They were provided with standard chow and water ad libitum and were acclimated to the experimental conditions prior to the study.
Surgical Procedure (for intracerebroventricular administration of NPY):
-
Rats were anesthetized using an appropriate anesthetic agent.
-
A guide cannula was stereotaxically implanted into the lateral ventricle of the brain.
-
Animals were allowed to recover from surgery for a minimum of one week.
Experimental Procedure:
-
Food was removed from the cages at the beginning of the light cycle.
-
Animals were pre-treated with either vehicle or this compound via intraperitoneal (i.p.) injection at specified doses.
-
After a pre-determined time, NPY was administered via intracerebroventricular (i.c.v.) injection to stimulate feeding.
-
Pre-weighed food was returned to the cages, and food intake was measured at specific time points (e.g., 1, 2, and 4 hours) post-NPY administration.
Overnight Food Intake Study in Lean Rats
Objective: To assess the effect of this compound on normal nocturnal feeding behavior in lean rats.
Animal Model: Male Sprague-Dawley rats.
Housing and Acclimation: Animals were housed and acclimated as described in the NPY-induced feeding study.
Experimental Procedure:
-
Animals were administered either vehicle or this compound via intraperitoneal (i.p.) injection at specified doses prior to the onset of the dark cycle.
-
Pre-weighed food was provided in the cages.
-
Food intake was measured at the end of the 12-hour dark cycle.
Chronic Study in Zucker Fatty Rats
Objective: To evaluate the long-term effects of this compound on body weight gain and body composition in a genetic model of obesity.
Animal Model: Male Zucker Fatty (fa/fa) rats.
Housing and Acclimation: Animals were housed and acclimated as described in the previous studies.
Experimental Procedure:
-
Animals were treated with either vehicle or this compound (10 mg/kg, i.p.) twice daily (BID) for a period of 4 days.
-
Body weight was measured daily.
-
Food intake was monitored throughout the study.
-
At the end of the 4-day treatment period, body composition (specifically fat mass) was assessed. The primary study does not specify the method used for this assessment, but common techniques include dual-energy X-ray absorptiometry (DEXA) or tissue dissection and weighing.
Signaling Pathways and Experimental Workflows
The anorectic effect of this compound is mediated through its antagonism of the Neuropeptide Y Y5 receptor. The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for evaluating NPY receptor antagonists.
Caption: NPY-Y5 Receptor Signaling Pathway in Appetite Regulation.
Caption: General Experimental Workflow for In Vivo Evaluation.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of GW438014A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW438014A is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of obesity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on the seminal work of Daniels et al. (2002) and other related research. While detailed pharmacokinetic parameters remain limited in publicly accessible literature, this guide synthesizes the existing knowledge to inform further research and development. The information is presented with structured data tables and conceptual diagrams to facilitate understanding of its mechanism of action and experimental evaluation.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most potent orexigenic (appetite-stimulating) neurotransmitters in the central nervous system. It exerts its effects through a family of G protein-coupled receptors, including the Y1, Y2, Y4, Y5, and Y6 subtypes. The Y5 receptor, in particular, has been strongly implicated as a key mediator of NPY's effects on food intake and energy homeostasis, earning it the moniker of the "feeding" receptor.
This compound, a small molecule heterocycle, was developed as a high-affinity, selective antagonist for the NPY Y5 receptor. Its investigation was aimed at exploring the therapeutic potential of blocking this pathway for the treatment of obesity.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the antagonism of the NPY Y5 receptor, leading to a reduction in food intake and body weight.
In Vivo Efficacy
Preclinical studies in rodents have demonstrated the anorectic and anti-obesity effects of this compound.
Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound
| Species | Model | Administration Route | Dosage | Observed Effects | Reference |
| Rodents | N/A | Intraperitoneal (i.p.) | Not Specified | Potent reduction of NPY-induced food intake. | [1] |
| Rodents | N/A | Intraperitoneal (i.p.) | Not Specified | Reduction of normal overnight food intake. | [1] |
| Zucker Fatty Rats | Obese | Intraperitoneal (i.p.) | 10 mg/kg (BID) | Marked decrease in the rate of weight gain over 4 days. | [1] |
| Zucker Fatty Rats | Obese | Intraperitoneal (i.p.) | 10 mg/kg (BID) | Reduction in fat mass after 4 days of treatment. | [1] |
| Rodents | N/A | Oral | 25-100 mg/kg | No effect on food intake. | [1] |
Mechanism of Action
This compound acts by competitively binding to the NPY Y5 receptor, thereby preventing the downstream signaling cascade initiated by the endogenous ligand, NPY. This blockade is believed to occur primarily in the hypothalamus, a key brain region for the regulation of appetite and energy balance.
References
The NPY-Y5 Receptor: A Core Regulator of Feeding Behavior
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system. Its profound effects on energy homeostasis are mediated by a family of G protein-coupled receptors (GPCRs), among which the Y5 receptor subtype has been a focal point of research for its significant role in feeding behavior. This technical guide provides a comprehensive overview of the NPY-Y5 receptor's function in appetite regulation, detailing its signaling pathways, the quantitative impact of its modulation, and explicit experimental protocols for its study.
NPY-Y5 Receptor Signaling Pathways
The NPY-Y5 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by NPY, the receptor initiates a signaling cascade that ultimately influences neuronal activity and gene expression to promote food intake. The key signaling events are outlined below.
Canonical Gi-Mediated Pathway
Activation of the Y5 receptor leads to the dissociation of the Gi protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in numerous cellular processes, including the regulation of gene expression related to satiety.
Downstream Effectors and Cellular Responses
The signaling cascade downstream of cAMP/PKA modulation involves multiple effectors. Reduced PKA activity can influence the phosphorylation state of various transcription factors, ion channels, and other signaling proteins, ultimately leading to an increase in the excitability of orexigenic neurons and a decrease in the activity of anorexigenic neurons. Furthermore, evidence suggests that NPY-Y5 receptor activation can mobilize intracellular calcium and activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in neuronal plasticity and survival.
Caption: NPY-Y5 Receptor Signaling Pathway.
Quantitative Data on NPY-Y5 Receptor Modulation
The following tables summarize the quantitative effects of NPY-Y5 receptor agonists and antagonists on feeding behavior and body weight in preclinical models.
| Agonist/Compound | Animal Model | Administration Route | Dose | Effect on Food Intake | Citation |
| Neuropeptide Y (NPY) | Rat | Intracerebroventricular (ICV) | 5 µg | Significant increase in pellets consumed | [1] |
| [D-Trp32]-NPY (Y5-selective) | Rat | ICV | Dose-dependent | Dose-dependent increase in food intake | [2] |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP (Y5-preferring) | Guinea Pig | ICV | Not Specified | Potently stimulated feeding, two-fold compared to NPY | [3] |
| Antagonist/Compound | Animal Model | Administration Route | Dose | Effect on Food Intake/Body Weight | Citation |
| CGP 71683A | Rat (24-h fasted) | Intraperitoneal (IP) | 1-100 mg/kg | Dose-dependently inhibited food intake | [4] |
| CGP 71683A | Rat (free-feeding, 28 days) | IP | Dose-dependent | Initial dose-dependent inhibition of food intake; sustained reduction in body weight and fat mass | |
| MK-0557 | Human (obese) | Oral | 1 mg/day (52 weeks) | Statistically significant but not clinically meaningful weight loss | |
| Velneperit (S-2367) | Human (obese) | Not Specified | Phase II trial | Modest weight loss |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of NPY-Y5 receptors are provided below.
In Situ Hybridization for Y5 Receptor mRNA
This protocol describes the localization of Y5 receptor mRNA in brain tissue using non-radioactive labeled probes.
1. Tissue Preparation:
-
Anesthetize the animal (e.g., rat, mouse) and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in a series of sucrose solutions (10%, 20%, 30%) in PBS until it sinks.
-
Freeze the brain in isopentane cooled with dry ice and store at -80°C.
-
Section the brain into 14-20 µm thick coronal sections using a cryostat and mount on charged glass slides.
2. Probe Synthesis:
-
Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes from a linearized plasmid containing the Y5 receptor cDNA using an in vitro transcription kit.
3. Hybridization:
-
Air-dry the tissue sections and then fix with 4% PFA.
-
Permeabilize the tissue with proteinase K treatment.
-
Acetylate the sections to reduce background staining.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize overnight at 65°C with the DIG-labeled probe diluted in hybridization buffer.
4. Post-Hybridization Washes:
-
Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove unbound probe.
5. Immunodetection:
-
Block non-specific binding with blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.
6. Imaging:
-
Dehydrate the sections, clear with xylene, and coverslip.
-
Image the sections using a bright-field microscope.
Caption: Experimental Workflow for In Situ Hybridization.
Receptor Autoradiography
This protocol allows for the visualization and quantification of NPY-Y5 receptors in brain sections using a radiolabeled ligand.
1. Tissue Preparation:
-
Prepare brain sections as described in the in situ hybridization protocol (steps 1.1-1.4).
2. Ligand Binding:
-
Thaw and pre-incubate the slide-mounted sections in buffer to remove endogenous ligands.
-
Incubate the sections with a radiolabeled ligand specific for the Y5 receptor (e.g., ¹²⁵I-labeled peptide agonist) in a binding buffer.
-
For determining non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled Y5-selective competitor.
3. Washing and Drying:
-
Perform a series of brief washes in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them rapidly.
4. Autoradiographic Film Exposure:
-
Appose the dried slides to autoradiographic film in a light-tight cassette.
-
Expose the film for an appropriate duration depending on the radioisotope and ligand binding density.
5. Film Development and Analysis:
-
Develop the autoradiographic film.
-
Quantify the optical density of the film image using a computerized densitometry system.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Behavioral Pharmacology Studies
This protocol outlines a general procedure for assessing the effect of Y5 receptor modulators on feeding behavior in rodents.
1. Animal Habituation:
-
Individually house the animals (rats or mice) and allow them to acclimate to the housing conditions and handling for at least one week.
-
Habituate the animals to the experimental procedures, including injections and placement in the feeding chambers.
2. Drug Administration:
-
Administer the Y5 receptor agonist, antagonist, or vehicle via the desired route (e.g., intracerebroventricular, intraperitoneal).
3. Food Intake Measurement:
-
Immediately after drug administration, provide a pre-weighed amount of food.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Water intake can also be monitored.
4. Data Analysis:
-
Analyze the cumulative food intake at each time point.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.
Intracerebroventricular (ICV) Injection
This technique is used to deliver compounds directly into the brain's ventricular system, bypassing the blood-brain barrier.
1. Surgical Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Shave the head and sterilize the surgical area.
-
Make a midline incision to expose the skull.
2. Cannula Implantation:
-
Using stereotaxic coordinates, drill a small hole in the skull above the target ventricle (e.g., lateral ventricle).
-
Lower a guide cannula to the appropriate depth and secure it to the skull with dental cement and screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
3. Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert an injector cannula connected to a microsyringe.
-
Infuse the test compound slowly over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
Caption: Logical Role of Y5 Receptor in Feeding.
Conclusion
The NPY-Y5 receptor plays a crucial, albeit complex, role in the regulation of feeding behavior. While preclinical studies have consistently demonstrated its involvement in mediating the orexigenic effects of NPY, clinical trials with Y5 receptor antagonists have yielded modest results in treating obesity. This suggests the presence of redundant or compensatory pathways in the intricate network of appetite regulation. Future research, employing the detailed methodologies outlined in this guide, will be essential to further elucidate the precise role of the Y5 receptor and to explore its potential as a therapeutic target, possibly in combination with other anorexigenic agents.
References
Preclinical Profile of GW438014A: A Selective Neuropeptide Y Y5 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy homeostasis. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, summarizing its pharmacological properties, in vivo efficacy, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of obesity and metabolic disorders.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | IC50 (nM) | Species | Assay Type |
| NPY Y5 | Data not available | --- | --- |
| Note: While specific IC50 or Ki values for this compound's binding to the Y5 receptor are not detailed in the provided search results, the compound is consistently described as a high-affinity and selective antagonist for this receptor subtype. |
Table 2: In Vivo Efficacy in Rodent Models
| Animal Model | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight/Gain | Fat Mass | Reference |
| Rodents (unspecified) | Intraperitoneal (i.p.) | Not specified | Potent reduction of NPY-induced and normal overnight food intake. | Not specified | Not specified | [1] |
| Zucker Fatty Rats | Intraperitoneal (i.p.), BID | 10 mg/kg | Not specified | Marked decrease in the rate of weight gain over 4 days. | Reduction in fat mass. | [1] |
| Diet-Induced Obese Mice | Oral | 30 and 100 mg/kg | Reduced mean overall caloric intake by 7.6% and 10.0%, respectively. | Significantly suppressed diet-induced body weight gain in a dose-dependent manner over 2 weeks. | Not specified | [2] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability | <3% | Rodents | Oral | [1] |
| Brain Levels | Detected well in excess of its binding IC50 for up to 3 hours post-dosing. | Rodents | Intraperitoneal (i.p.) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
NPY-Induced and Overnight Food Intake Studies
-
Animal Models: The specific rodent strains used were not detailed in the abstract.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. The vehicle and injection volume were not specified.
-
Experimental Procedure:
-
NPY-Induced Feeding: Likely involved the central administration of Neuropeptide Y to stimulate food intake, followed by the administration of this compound to assess its inhibitory effect. Food consumption would be measured over a defined period.
-
Overnight Food Intake: Animals were likely fasted for a period before the dark cycle, then provided with pre-weighed food. This compound or vehicle would be administered prior to the dark cycle, and food consumption measured the following morning.
-
-
Data Analysis: The reduction in food intake in the this compound-treated group would be compared to the vehicle-treated control group, likely using statistical tests such as a t-test or ANOVA.
Chronic Efficacy Study in Zucker Fatty Rats
-
Animal Model: Male Zucker Fatty rats were used as a genetic model of obesity.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) twice daily (BID) at a dose of 10 mg/kg for 4 consecutive days.
-
Measurements:
-
Body Weight: Daily measurements of body weight were taken to assess the rate of weight gain.
-
Fat Mass: Fat mass was likely determined at the end of the study, possibly using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.
-
-
Data Analysis: The rate of body weight gain and final fat mass in the this compound-treated group were compared to a vehicle-treated control group.
Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Mice were fed a moderately high-fat diet to induce obesity.
-
Drug Administration: this compound was administered orally at doses of 30 and 100 mg/kg for 2 weeks.
-
Measurements:
-
Body Weight: Body weight was monitored throughout the 2-week treatment period.
-
Caloric Intake: The amount of food consumed was measured to calculate the mean overall caloric intake.
-
-
Data Analysis: Body weight changes and caloric intake were compared between the vehicle-treated and this compound-treated groups in a dose-dependent manner.
Signaling Pathways and Experimental Workflows
Neuropeptide Y Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the receptor initiates a signaling cascade that ultimately influences cellular responses related to energy homeostasis. The antagonist, this compound, blocks this interaction, thereby inhibiting the downstream effects.
Caption: NPY Y5 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for assessing the in vivo efficacy of this compound in rodent models of obesity is depicted below.
Caption: General experimental workflow for preclinical in vivo efficacy studies.
Conclusion
The preclinical data available for this compound demonstrate its potential as a selective NPY Y5 receptor antagonist for the treatment of obesity. In vivo studies in both genetic and diet-induced rodent models of obesity have shown that this compound can effectively reduce food intake, decrease the rate of body weight gain, and lower fat mass, particularly when administered intraperitoneally. The compound's poor oral bioavailability, however, presents a significant challenge for its development as an oral therapeutic. The antagonism of the NPY Y5 receptor signaling pathway provides a clear mechanism for the observed anti-obesity effects. Further research would be necessary to improve the pharmacokinetic profile of this compound or to identify new NPY Y5 receptor antagonists with better oral bioavailability for clinical development.
References
- 1. Food intake inhibition and reduction in body weight gain in lean and obese rodents treated with this compound, a potent and selective NPY-Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing a Stock Solution of GW438014A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of a stock solution of GW438014A, a selective NPY-Y5 receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
A summary of the key chemical properties of this compound (free base) is presented in the table below.
| Property | Value | Source |
| Chemical Name | N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide | [Generic Supplier Data] |
| CAS Number | 469861-48-1 (free base) | [Generic Supplier Data] |
| Molecular Formula | C₂₂H₁₉N₃O | [Generic Supplier Data] |
| Molecular Weight | 341.41 g/mol | [Generic Supplier Data] |
Solubility
Safety and Handling Precautions
Before handling this compound, it is crucial to review the Material Safety Data Sheet (MSDS). The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the determined solubility of the compound.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 341.41 g/mol = 0.00341 g = 3.41 mg
-
-
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of DMSO. For 3.41 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks). The MSDS for this compound suggests storage of solutions at -80°C. Protect from light.
Workflow and Signaling Pathway Diagrams
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Simplified NPY-Y5 Receptor Signaling Pathway
This compound is an antagonist of the Neuropeptide Y (NPY) Y5 receptor. The following diagram illustrates a simplified view of the signaling pathway that this compound inhibits.
Recommended storage and stability for GW438014A solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information on the recommended storage, stability, and handling of GW438014A solutions for research applications. The following protocols and data are intended to ensure the consistent performance and integrity of the compound in experimental settings.
Introduction
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. As such, it is a valuable tool for investigating the physiological and pathological roles of the NPY system, which is implicated in various processes including appetite regulation, anxiety, and cancer biology. Proper handling and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₉N₃O |
| Molecular Weight | 341.41 g/mol [1][2] |
Recommended Storage and Stability
Adherence to appropriate storage conditions is crucial for maintaining the stability and activity of this compound.
Solid Form
For long-term storage of this compound in its solid (powder) form, it is recommended to store it at -20°C .[2][3] For short-term storage, temperatures between 0°C and 4°C are acceptable.[2] The compound should be kept in a tightly sealed container, protected from light and moisture.
Solution Form
| Form | Storage Condition | Duration |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) | |
| In Solvent | -80°C | Long-term |
Experimental Protocols
Preparation of Stock Solutions
Note: Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. Dimethyl sulfoxide (DMSO) is a common solvent for similar organic compounds. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for a few minutes in a water bath to ensure it is fully dissolved.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Store: Store the aliquots at -80°C.
Preparation of Working Solutions
Procedure:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute: Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or experimental buffer.
-
Mix: Gently mix the working solution by pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.
Signaling Pathway
This compound acts as an antagonist at the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR). The binding of NPY to the Y5 receptor can initiate several downstream signaling cascades. By blocking this interaction, this compound can inhibit these signaling events.
Caption: NPY Y5 Receptor Signaling Pathway Antagonism by this compound.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for In Vitro Assays Using TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli.[1][2][3] As a polymodal integrator, TRPV1 can be activated by a variety of exogenous and endogenous factors, including heat (>42°C), protons (acidic pH), and chemical ligands such as capsaicin, the pungent component of chili peppers.[1][3] Its expression is predominantly found in primary sensory neurons, making it a key player in pain and neurogenic inflammation pathways. Consequently, the development of TRPV1 antagonists is a significant area of interest for novel analgesic therapies.
This document provides detailed protocols for in vitro assays designed to characterize the potency and mechanism of action of TRPV1 antagonists, using a representative compound, designated here as GW438014A.
Mechanism of Action of TRPV1 Antagonists
TRPV1 antagonists function by binding to the TRPV1 channel and inhibiting its activation by various stimuli. This blockade prevents the influx of cations (primarily Ca2+ and Na+), thereby inhibiting neuronal depolarization and the subsequent transmission of pain signals. A critical aspect in the characterization of TRPV1 antagonists is to assess their ability to inhibit the channel's activation through its different modes: ligand-gated (e.g., by capsaicin), heat-activated, and proton-gated activation. Some antagonists may exhibit modality-specific inhibition, which can have implications for their therapeutic profile and potential side effects, such as hyperthermia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway upon activation and a general experimental workflow for screening TRPV1 antagonists.
Quantitative Data Summary
The following table summarizes representative in vitro data for a typical TRPV1 antagonist, herein referred to as this compound. This data is illustrative and serves as an example of expected results from the described protocols.
| Assay Type | Cell Line | Agonist | Parameter | This compound Value |
| Calcium Influx (FLIPR) | HEK293-hTRPV1 | Capsaicin (100 nM) | IC50 | 5.2 nM |
| Calcium Influx (FLIPR) | HEK293-hTRPV1 | Acid (pH 5.5) | IC50 | 15.8 nM |
| Electrophysiology | CHO-hTRPV1 | Heat (45°C) | IC50 | 25.1 nM |
| Radioligand Binding | hTRPV1 membranes | [3H]-Resiniferatoxin | Ki | 2.1 nM |
Experimental Protocols
Cell-Based Calcium Influx Assay using FLIPR
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following TRPV1 activation by an agonist.
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)
-
This compound stock solution in DMSO
-
384-well black-walled, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Protocol:
-
Cell Plating:
-
Culture HEK293-hTRPV1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2 µM Fluo-4 AM.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Wash the cells twice with 50 µL of Assay Buffer.
-
Add 20 µL of the diluted this compound to the appropriate wells. Include vehicle control (DMSO in Assay Buffer) wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
FLIPR Measurement:
-
Prepare the agonist plate by diluting the capsaicin stock solution in Assay Buffer to a concentration that elicits a maximal response (e.g., 4X the final desired concentration).
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for 10-20 seconds.
-
The instrument will then add 20 µL of the agonist solution to each well of the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is proportional to the intracellular calcium concentration.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assay
This assay measures the affinity of a compound for the TRPV1 receptor by its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293-hTRPV1 cells
-
[3H]-Resiniferatoxin (RTX) radioligand
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
-
This compound stock solution in DMSO
-
Non-specific binding control (e.g., high concentration of unlabeled capsaicin)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Binding Buffer to each well.
-
Add 2 µL of serially diluted this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of unlabeled capsaicin.
-
Add 50 µL of [3H]-RTX diluted in Binding Buffer to a final concentration near its Kd.
-
Add 100 µL of the hTRPV1 membrane preparation (concentration to be optimized).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Harvest the contents of the plate onto the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Calculate the percent displacement of [3H]-RTX for each concentration of this compound.
-
Determine the IC50 value by plotting percent displacement against the log concentration of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The provided protocols outline standard in vitro methods for the characterization of TRPV1 antagonists. The cell-based calcium influx assay is a functional assay that provides information on the potency of a compound to inhibit channel function, while the radioligand binding assay determines the compound's affinity for the receptor. By employing these assays, researchers can effectively screen and characterize novel TRPV1 antagonists like this compound for their potential as therapeutic agents in pain management and other TRPV1-mediated conditions. It is crucial to assess the antagonist's activity against multiple modes of TRPV1 activation to gain a comprehensive understanding of its pharmacological profile.
References
Application Notes and Protocols for Cell-Based Assays Targeting NPY-Y5 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) receptor subtype 5 (Y5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating food intake and energy homeostasis has made it a significant target for the development of therapeutics against obesity and related metabolic disorders. The identification and characterization of NPY-Y5 receptor antagonists are crucial steps in the drug discovery pipeline. This document provides detailed protocols for key cell-based assays used to screen and characterize NPY-Y5 receptor antagonists, along with a summary of quantitative data for known antagonists.
NPY-Y5 Receptor Signaling Pathway
The NPY-Y5 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein. Activation of the receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, NPY-Y5 receptor activation has been shown to modulate other signaling pathways, including the mobilization of intracellular calcium ([Ca2+]i), activation of extracellular signal-regulated kinase (ERK) 1/2, and activation of the RhoA pathway, which is involved in cell motility.[1][3][4]
Caption: NPY-Y5 receptor signaling pathways.
Data Presentation: NPY-Y5 Receptor Antagonists
The following table summarizes the in vitro activity of several known NPY-Y5 receptor antagonists determined by various cell-based assays.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Velneperit (S-2367) | cAMP Inhibition | HEK293 (human Y5) | IC50 | 10.6 | |
| MK-0557 | Radioligand Binding | CHO (human Y5) | Ki | 1.6 | |
| L-152,804 | Radioligand Binding | CHO (human Y5) | Ki | 26 | |
| CGP71683 | Radioligand Binding | - | Ki | 1.3 | |
| NTNCB | Radioligand Binding | - | Ki | 8 | |
| Lu AA33810 | Radioligand Binding | - (rat Y5) | Ki | 1.5 |
Experimental Protocols
cAMP Inhibition Assay
This functional assay measures the ability of a compound to antagonize the NPY-induced inhibition of cAMP production.
Caption: Workflow for the cAMP inhibition assay.
Materials:
-
HEK293 or CHO cells stably expressing the human NPY-Y5 receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
NPY-Y5 receptor antagonist (test compound).
-
Neuropeptide Y (NPY).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96- or 384-well microplates.
Protocol:
-
Cell Plating: Seed the NPY-Y5 receptor-expressing cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test antagonist compounds in the assay buffer.
-
Pre-incubation with Antagonist: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the diluted antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation: Prepare a solution of NPY and forskolin in assay buffer. The concentration of NPY should be at the EC80 (the concentration that gives 80% of the maximal response) for the inhibition of cAMP, and the forskolin concentration should be sufficient to robustly stimulate adenylyl cyclase (e.g., 1-10 µM). Add this stimulation solution to the wells containing the antagonist.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the NPY-induced increase in intracellular calcium.
Caption: Workflow for the calcium mobilization assay.
Materials:
-
HEK293 or CHO cells stably expressing the human NPY-Y5 receptor (and potentially a chimeric G-protein like Gαqi/5 to enhance the calcium signal).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
NPY-Y5 receptor antagonist (test compound).
-
Neuropeptide Y (NPY).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors.
Protocol:
-
Cell Plating: Seed the cells into black, clear-bottom microplates and incubate overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Antagonist Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the diluted antagonist compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye.
-
Baseline Reading: Record a baseline fluorescence reading for a few seconds.
-
Agonist Injection and Response Reading: Use the instrument's injectors to add a solution of NPY (at an EC80 concentration) to the wells. Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes to capture the transient calcium response.
-
Data Analysis: The antagonist's effect is determined by the reduction in the peak fluorescence signal induced by NPY. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Reporter Gene Assay
This assay measures the transcriptional activity regulated by a signaling pathway downstream of the NPY-Y5 receptor. A common approach involves using a cAMP-responsive element (CRE) coupled to a reporter gene like luciferase.
Caption: Workflow for the reporter gene assay.
Materials:
-
HEK293 cells.
-
Expression plasmid for the human NPY-Y5 receptor.
-
Reporter plasmid containing a CRE promoter driving the expression of firefly luciferase.
-
Control plasmid with a constitutively active promoter (e.g., SV40) driving the expression of a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium.
-
NPY-Y5 receptor antagonist (test compound).
-
Neuropeptide Y (NPY).
-
Forskolin.
-
Dual-luciferase assay system.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the NPY-Y5 receptor plasmid, the CRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and incubate for 24-48 hours to allow for receptor and reporter expression.
-
Antagonist Treatment: Remove the medium and add fresh medium containing serial dilutions of the antagonist compounds. Incubate for 15-30 minutes.
-
Stimulation: Add a solution of NPY and forskolin to the wells. Forskolin will increase cAMP levels, leading to the activation of the CRE promoter and luciferase expression. NPY, through the Y5 receptor, will inhibit this process.
-
Incubation: Incubate the cells for 4-6 hours to allow for reporter gene expression.
-
Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. The antagonist's effect is seen as a restoration of the forskolin-induced luciferase signal in the presence of NPY. Plot the normalized luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Dosing and Administration of GW438014A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GW438014A, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist. This document outlines the theoretical framework for its mechanism of action, general protocols for animal administration, and key experimental considerations.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the Neuropeptide Y (NPY) Y5 receptor. The Y5 receptor, a G-protein coupled receptor (GPCR), is a key component of the NPY system, which is involved in various physiological processes, including the regulation of food intake and energy homeostasis.
Upon binding of its endogenous ligand, NPY, the Y5 receptor initiates a downstream signaling cascade. This activation typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Furthermore, activation of the Y5 receptor has been shown to stimulate the extracellular signal-regulated kinase (ERK1/2) pathway and the RhoA signaling pathway, which are involved in cell proliferation, migration, and cytoskeletal remodeling.[2][3][4][5] By antagonizing the Y5 receptor, this compound is expected to inhibit these downstream signaling events.
Below is a diagram illustrating the putative signaling pathway of the NPY Y5 receptor, which is antagonized by this compound.
Animal Dosing and Administration: Application Notes
While specific preclinical data for this compound is not publicly available, the following notes provide a general framework for designing animal studies based on common practices for orally administered small molecule antagonists.
Species Selection:
-
Rodents (Mice and Rats): Commonly used for initial pharmacokinetic (PK), pharmacodynamic (PD), and efficacy screening due to their small size, short life cycle, and well-characterized genetics.
-
Non-Rodents (e.g., Dogs, Non-human primates): Often used in later-stage preclinical development for toxicology and safety studies due to their physiological similarity to humans.
Route of Administration:
-
Oral (PO): As this compound is likely intended for oral administration in humans, this is the most relevant route for preclinical efficacy and safety studies. Administration can be achieved via oral gavage or voluntary consumption in a palatable vehicle.
-
Intravenous (IV): Often used in initial PK studies to determine key parameters like clearance, volume of distribution, and absolute bioavailability.
Formulation:
-
The choice of vehicle is critical for ensuring consistent and maximal absorption. Common vehicles for oral administration in rodents include:
-
Aqueous solutions (e.g., water, saline) if the compound is sufficiently soluble.
-
Suspensions in vehicles like 0.5% methylcellulose or carboxymethylcellulose.
-
Solutions in vehicles like polyethylene glycol (PEG) 400, especially for compounds with poor aqueous solubility.
-
Experimental Protocols
The following are generalized protocols for key experiments in the preclinical evaluation of an NPY Y5 receptor antagonist like this compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral and intravenous administration.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimation: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) of this compound formulated in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
-
Blood Collection: Collect serial blood samples (approx. 0.2 mL) from the jugular or saphenous vein at specified time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Protocol 2: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of chronic this compound administration on body weight, food intake, and metabolic parameters in a model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice.
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Grouping: Randomize obese mice into vehicle and treatment groups (n=8-10 per group) based on body weight.
-
Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally once daily for a specified period (e.g., 28 days).
-
Measurements:
-
Body Weight: Record daily.
-
Food Intake: Measure daily.
-
Body Composition: Analyze at the beginning and end of the study using techniques like DEXA or NMR.
-
Metabolic Parameters: At the end of the study, collect blood for analysis of glucose, insulin, and lipid levels.
-
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA).
Data Presentation
All quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3000 | 12000 |
| t1/2 (h) | 4.5 | 5.0 |
| CL (L/h/kg) | 0.33 | - |
| Vd (L/kg) | 2.1 | - |
| F (%) | - | 40 |
Table 2: Representative Efficacy Data in DIO Mice after 28 Days of Treatment (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Change in Body Weight (g) | Cumulative Food Intake (g) | Fasting Glucose (mg/dL) |
| Vehicle | - | +5.2 ± 0.8 | 95.5 ± 5.1 | 145 ± 10 |
| This compound | 10 | +2.1 ± 0.5 | 80.2 ± 4.3 | 120 ± 8 |
| This compound | 30 | -0.5 ± 0.6 | 70.1 ± 3.9 | 105 ± 7 |
| This compound | 100 | -2.3 ± 0.7 | 62.5 ± 3.5 | 98 ± 6 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. |
Disclaimer: The provided protocols and data are generalized and hypothetical. Specific experimental details, including doses, vehicles, and animal models, should be optimized based on the physicochemical properties of this compound and the specific research question. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Translating dosages from animal models to human clinical trials—revisiting body surface area scaling | Semantic Scholar [semanticscholar.org]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 5. Pharmacokinetics and metabolism of GW9508 in rat by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of GW438014A in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of GW438014A, a selective neuropeptide Y (NPY) Y5 receptor antagonist, in mice for preclinical research. The provided guidelines are based on established practices for similar compounds and general protocols for rodent injections.
Introduction to this compound
This compound is a selective antagonist of the neuropeptide Y receptor type 5 (Y5). The Y5 receptor is primarily expressed in the central nervous system and is implicated in the regulation of food intake and energy balance. Antagonism of the Y5 receptor is a therapeutic strategy being investigated for the treatment of obesity. For in vivo studies, this compound is identified by its CAS number 469861-48-1 (free base).
Quantitative Data Summary
Due to the limited publicly available data specifically for the intraperitoneal injection of this compound, the following table provides a starting point for dose-ranging studies based on related NPY receptor antagonists and general guidelines.
| Parameter | Recommended Range/Value | Citation/Rationale |
| Starting Dose Range | 3 - 10 mg/kg | Based on intraperitoneal administration of other NPY receptor antagonists in mice. |
| Maximum Injection Volume | < 10 mL/kg | Standard guideline for intraperitoneal injections in mice to avoid discomfort and adverse effects.[1] |
| Needle Gauge | 25 - 30 G | Recommended for minimizing tissue trauma during intraperitoneal injections in mice.[1] |
| Injection Site | Lower Right Quadrant of the Abdomen | To avoid injury to the cecum, bladder, and other vital organs.[1] |
Experimental Protocol: Intraperitoneal Injection of this compound
This protocol outlines the steps for preparing a this compound formulation and administering it via intraperitoneal injection to mice.
Materials and Equipment
-
This compound (free base, CAS 469861-48-1)
-
Vehicle (e.g., Sterile saline with a solubilizing agent, see section 3.2)
-
Sterile 1 mL syringes
-
Sterile needles (25-30 G)
-
70% Ethanol wipes
-
Analytical balance
-
Vortex mixer
-
Appropriate mouse restraint device
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Formulation
Note: The solubility of this compound in standard aqueous vehicles is not well-documented. Therefore, a small-scale pilot study to determine a suitable vehicle is strongly recommended. Potential vehicles for poorly water-soluble compounds include:
-
Sterile saline (0.9% NaCl) with a low percentage of a solubilizing agent:
-
Tween® 80 (e.g., 5-10%)
-
DMSO (final concentration should be kept low, ideally <10%, due to potential toxicity) followed by dilution in saline or corn oil.
-
Polyethylene glycol 400 (PEG400) (e.g., 10-30%) in saline.
-
-
A suspension in an aqueous vehicle:
-
0.5% (w/v) methylcellulose in sterile water.
-
Preparation Steps:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice, calculate the total amount of compound and the total volume of the formulation needed. Assume an injection volume of 10 mL/kg for calculation purposes (e.g., for a 25g mouse, the injection volume would be 0.25 mL).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve or Suspend the Compound:
-
For a solution: Add a small amount of the chosen solubilizing agent (e.g., DMSO, PEG400, or Tween® 80) to the this compound powder and vortex until fully dissolved. Then, slowly add the sterile saline to the final volume while continuously vortexing to prevent precipitation.
-
For a suspension: Add the this compound powder to the 0.5% methylcellulose solution. Vortex thoroughly to ensure a homogenous suspension.
-
-
Ensure Sterility: All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Intraperitoneal Injection Procedure
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.
-
Locate the Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the bladder or cecum.[1]
-
Disinfect the Injection Site: Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Perform the Injection:
-
Use a new sterile syringe and needle for each animal.
-
Tilt the mouse's head downwards at a slight angle to cause the abdominal organs to shift forward.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, slowly inject the calculated volume of the this compound formulation.
-
-
Withdraw the Needle and Monitor: Withdraw the needle smoothly and return the mouse to its cage. Observe the animal for a few minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its intraperitoneal administration in mice.
Caption: Mechanism of action of this compound as a Y5 receptor antagonist.
Caption: Experimental workflow for the intraperitoneal injection of this compound in mice.
References
Application Notes and Protocols for Efficacy Testing of GW438014A, a Putative PAR-2 Antagonist
Introduction
These application notes provide a comprehensive framework for designing and executing preclinical experiments to evaluate the efficacy of GW438014A. As information regarding the specific molecular target of this compound is not publicly available, for the purpose of this document, we will hypothesize that this compound is an antagonist of the Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and proliferative diseases, making it a compelling target for therapeutic intervention.[1][2][3] The protocols outlined below are designed to be readily adaptable for researchers, scientists, and drug development professionals.
1. PAR-2 Signaling Pathways
PAR-2 activation by proteases like trypsin or tryptase cleaves the N-terminal domain, exposing a tethered ligand that activates the receptor.[4][5] This initiates a cascade of intracellular signaling events through various G-protein-dependent and independent pathways. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to inositol triphosphate (IP3) production and subsequent intracellular calcium mobilization. PAR-2 can also couple to Gαi/o, Gα12/13, and β-arrestin, activating downstream pathways such as the MAPK/ERK and RhoA pathways, and modulating cytokine production.
Figure 1: Simplified PAR-2 Signaling Pathway.
2. Experimental Workflow for Efficacy Testing
The efficacy of this compound as a PAR-2 antagonist will be evaluated through a tiered approach, beginning with in vitro characterization and progressing to in vivo validation in a relevant disease model.
Figure 2: Tiered Experimental Workflow.
3. In Vitro Efficacy Protocols
3.1. Calcium Mobilization Assay
This assay directly measures the ability of this compound to inhibit PAR-2 agonist-induced intracellular calcium release, a hallmark of PAR-2 activation via the Gq pathway.
Protocol:
-
Cell Culture: Culture human keratinocytes or a cell line overexpressing human PAR-2 (e.g., HEK293-hPAR2) in 96-well black, clear-bottom plates until confluent.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include vehicle control wells.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence, then add a PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) to all wells and record the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium response by this compound at each concentration and determine the IC50 value.
3.2. NF-κB Reporter Assay
This assay assesses the inhibition of downstream signaling by measuring the effect of this compound on PAR-2-mediated activation of the NF-κB transcription factor, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a human PAR-2 expression vector and an NF-κB luciferase reporter vector.
-
Cell Plating: Plate the transfected cells in a 96-well white, solid-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist for 6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase vector) and calculate the IC50 of this compound.
3.3. Cytokine Release Assay
This assay measures the ability of this compound to inhibit the production and release of pro-inflammatory cytokines, such as IL-6 and IL-8, from cells endogenously expressing PAR-2.
Protocol:
-
Cell Culture: Plate human lung epithelial cells (e.g., A549) or primary human keratinocytes in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a PAR-2 agonist for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine release by this compound and calculate the IC50 values.
4. In Vitro Data Presentation
| Assay | Endpoint | Agonist (Concentration) | This compound IC50 (nM) |
| Calcium Mobilization | % Inhibition of Ca2+ Flux | SLIGKV-NH2 (10 µM) | 50 |
| NF-κB Reporter | % Inhibition of Luciferase Activity | Trypsin (10 nM) | 120 |
| Cytokine Release (IL-6) | % Inhibition of IL-6 Secretion | SLIGKV-NH2 (10 µM) | 250 |
| Cytokine Release (IL-8) | % Inhibition of IL-8 Secretion | SLIGKV-NH2 (10 µM) | 220 |
5. In Vivo Efficacy Protocol: Rat Paw Edema Model
This model is a standard method for evaluating the anti-inflammatory effects of a compound in vivo. PAR-2 activation in the rat paw induces a localized inflammatory response characterized by edema.
Protocol:
-
Animal Acclimation: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group.
-
Induction of Edema: After a specified pre-treatment time (e.g., 1 hour), inject a PAR-2 agonist (e.g., SLIGKV-NH2) into the plantar surface of the right hind paw of each rat. Inject the left paw with saline as a control.
-
Measurement of Paw Volume: Measure the volume of both hind paws at regular intervals (e.g., 0, 1, 2, 4, and 6 hours) after the agonist injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value.
6. In Vivo Data Presentation
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 4h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 1 | 0.68 ± 0.04 | 20.0 |
| This compound | 3 | 0.45 ± 0.03 | 47.1 |
| This compound | 10 | 0.22 ± 0.02 | 74.1 |
| Positive Control (e.g., GB88) | 10 | 0.25 ± 0.03 | 70.6 |
7. Logical Framework for Efficacy Determination
The experimental plan detailed in these application notes provides a robust strategy for characterizing the efficacy of a putative PAR-2 antagonist, this compound. Successful outcomes in the proposed in vitro and in vivo assays would provide strong evidence for its therapeutic potential in PAR-2-mediated diseases. These protocols are intended as a guide and may require optimization based on the specific properties of this compound and the research questions being addressed.
References
- 1. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer [frontiersin.org]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GW438014A in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW438014A is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is strongly implicated in the regulation of food intake and energy homeostasis. Its role as a mediator of the orexigenic (appetite-stimulating) effects of NPY makes it a compelling target for the development of anti-obesity therapeutics. In rodent models, this compound has demonstrated efficacy in reducing food intake and body weight gain, highlighting its potential for preclinical obesity research.
These application notes provide a comprehensive overview of the use of this compound in rodent models of obesity, including detailed experimental protocols and quantitative data from preclinical studies.
Mechanism of Action
Neuropeptide Y, a 36-amino acid peptide, is one of the most potent orexigenic factors in the central nervous system. It exerts its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 receptors. The Y5 receptor is often referred to as the 'feeding' receptor due to its significant role in mediating NPY's effects on appetite.
This compound acts as a competitive antagonist at the NPY Y5 receptor. By blocking the binding of NPY to this receptor, this compound inhibits the downstream signaling pathways that promote food intake. This leads to a reduction in appetite and, consequently, a decrease in body weight and fat mass.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in a study utilizing Zucker Fatty rats, a genetic model of obesity.
| Parameter | Treatment Group | Dosage & Administration | Duration | Outcome |
| Body Weight Gain | This compound | 10 mg/kg, i.p., BID | 4 days | Marked decrease in the rate of weight gain |
| Fat Mass | This compound | 10 mg/kg, i.p., BID | 4 days | Reduction in fat mass |
| NPY-Induced Food Intake | This compound | Not specified | Acute | Potent reduction |
| Overnight Food Intake | This compound | Not specified | Overnight | Potent reduction |
| Oral Bioavailability | This compound | 25-100 mg/kg, p.o. | Not applicable | <3% |
Data extracted from a study on lean and obese rodents treated with this compound.[1]
Experimental Protocols
Rodent Model Selection and Acclimatization
a. Recommended Models:
-
Zucker Fatty Rat: A genetic model of obesity characterized by a mutation in the leptin receptor. These rats exhibit hyperphagia, obesity, and insulin resistance.[2][3][4]
-
Diet-Induced Obesity (DIO) Models (e.g., C57BL/6J mice or Sprague-Dawley rats): These models develop obesity when fed a high-fat diet, closely mimicking the etiology of human obesity.[5]
b. Acclimatization Protocol:
-
Upon arrival, house animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Allow a minimum of one week for acclimatization to the facility and housing conditions before the start of any experimental procedures.
-
Provide ad libitum access to standard chow and water during this period.
-
Handle the animals daily for several days leading up to the experiment to minimize stress.
Preparation and Administration of this compound
a. Formulation:
-
The solubility of this compound should be determined to prepare a suitable vehicle for intraperitoneal (i.p.) injection. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept low to avoid toxicity. It is crucial to establish the stability of the compound in the chosen vehicle.
b. Intraperitoneal (i.p.) Injection Protocol:
-
Animal Restraint:
-
Two-person technique (recommended for rats): One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. The animal is held with its head slightly lower than its body.
-
One-person technique: The animal can be gently wrapped in a towel.
-
-
Injection Site: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge for rats).
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the this compound solution. The maximum recommended injection volume for rats is typically < 10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Measurement of Key Obesity Parameters
a. Food and Water Intake:
-
House animals in individual cages to allow for accurate measurement.
-
Provide a pre-weighed amount of food in a specialized feeder designed to minimize spillage.
-
At the end of the measurement period (e.g., 24 hours), weigh the remaining food and any spillage.
-
Calculate the net food intake.
-
Measure water intake using graduated drinking bottles.
b. Body Weight:
-
Weigh the animals at the same time each day using a calibrated scale.
c. Body Composition (using DEXA):
-
Anesthesia: Anesthetize the animal using isoflurane or another appropriate anesthetic.
-
Positioning: Place the anesthetized animal in a prone position on the DEXA scanner platform.
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions.
-
Analysis: The software will provide data on bone mineral density, bone mineral content, lean mass, and fat mass.
Terminal Procedures and Tissue Collection
-
At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood samples via cardiac puncture for analysis of relevant biomarkers (e.g., glucose, insulin, lipids).
-
Dissect and weigh key adipose tissue depots (e.g., epididymal, retroperitoneal, mesenteric) and organs (e.g., liver, pancreas).
-
Tissues can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.
Visualizations
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Experimental rat models to study the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Zucker Fatty Rat (ZFR) Model Preclinical Services - Ace Therapeutics [acetherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Diet-induced obesity murine model [protocols.io]
Troubleshooting & Optimization
Troubleshooting GW438014A insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with GW438014A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
A2: Common organic solvents for dissolving hydrophobic compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Due to its solubilization capacity for compounds that are difficult to dissolve and its relatively low toxicity in cell culture at low concentrations, DMSO is a frequently used solvent.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the percentage of co-solvent: While high concentrations of organic solvents can be toxic to cells, sometimes a slightly higher percentage (e.g., up to 0.5% DMSO) is tolerated and can help maintain solubility. Always include a vehicle control in your experiments to account for any solvent effects.
-
Use a surfactant or formulating agent: For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility.
-
Vortex during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH can be an effective method for improving the solubility of ionizable compounds.[1][2] However, the chemical structure of this compound (N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide) suggests it is a weakly basic compound. Therefore, lowering the pH of the solution might increase its solubility. It is crucial to ensure that the final pH is compatible with your experimental system (e.g., cell viability, protein stability).
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
Problem: Precipitate observed in the stock solution.
| Potential Cause | Suggested Solution |
| Incorrect solvent | Ensure you are using a suitable organic solvent like DMSO or ethanol. |
| Low temperature | Gently warm the solution to 37°C and sonicate to aid dissolution. |
| Concentration too high | Try preparing a less concentrated stock solution. |
Problem: Precipitate forms upon dilution into aqueous media.
| Potential Cause | Suggested Solution |
| Exceeded aqueous solubility | Decrease the final concentration of this compound. |
| Insufficient mixing | Add the stock solution dropwise to the aqueous buffer while vortexing. |
| Incompatible buffer components | Test the solubility in different buffers if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 353.43 g/mol . For 1 mL of a 10 mM stock, you will need 3.53 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solubility Enhancement Techniques
For challenging experimental systems where standard methods are insufficient, more advanced techniques can be employed.
| Technique | Description | Advantages | Considerations |
| Co-solvency | Using a mixture of water and a water-miscible solvent to increase solubility.[2][3] | Simple to implement for in vitro studies. | The co-solvent may have biological effects. |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution. | Increases dissolution rate. | Does not increase equilibrium solubility. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state. | Can significantly improve dissolution and bioavailability. | Requires specialized formulation development. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes. | Can increase aqueous solubility and stability. | The complex may have different pharmacological properties. |
Signaling Pathways and Workflows
NPY-Y5 Receptor Signaling Pathway
Activation of the Neuropeptide Y (NPY) Y5 receptor, a G protein-coupled receptor (GPCR), can initiate multiple downstream signaling cascades. This compound acts as an antagonist, blocking these effects. Key pathways include the activation of RhoA, which is involved in cytoskeleton remodeling and cell motility, and the activation of the ERK1/2 pathway, which plays a role in cell proliferation. Additionally, Y5 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Caption: NPY-Y5 receptor signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a step-by-step guide for addressing insolubility issues during experimental setup.
Caption: A logical workflow for troubleshooting insolubility issues with this compound.
References
- 1. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Optimizing GW438014A concentration for in vitro studies
Welcome to the technical support center for GW438014A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in in vitro studies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to optimize your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the Hedgehog signaling pathway. It exerts its effects by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in this pathway. This inhibition prevents the downstream activation of GLI transcription factors, leading to a blockade of Hedgehog target gene expression.
2. What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced toxicity.
3. What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C and protected from light. For working solutions diluted in cell culture media, it is recommended to prepare them fresh for each experiment to ensure optimal activity.
4. What is a typical starting concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point for most cancer cell lines with an active Hedgehog pathway is in the range of 1 µM to 10 µM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | The Hedgehog pathway may not be active in your cell line. | Confirm the expression of key Hedgehog pathway components (e.g., PTCH1, SMO, GLI1) in your cells via qPCR or Western blot. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Degradation of the compound. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the stock solution has been stored correctly. | |
| High levels of cell death, even at low concentrations. | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. |
| Cell line is highly sensitive to Hedgehog pathway inhibition. | Use a lower concentration range and consider a shorter incubation time. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Instability of the compound in the culture medium. | Minimize the time between adding this compound to the medium and applying it to the cells. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of this compound for Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration (µM) |
| Daoy | Medulloblastoma | 1 - 5 |
| Panc-1 | Pancreatic Cancer | 5 - 10 |
| PC-3 | Prostate Cancer | 10 - 20 |
| A549 | Lung Cancer | 20 - 50 |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| Daoy | 2.5 |
| Panc-1 | 7.8 |
| PC-3 | 15.2 |
| A549 | 35.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for GLI1 Expression
This protocol is to confirm the inhibitory effect of this compound on the Hedgehog pathway by measuring the expression of the downstream target protein, GLI1.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLI1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A general experimental workflow for evaluating the in vitro effects of this compound.
How to minimize off-target effects of GW438014A
Welcome to the Technical Support Center for GW438014A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and characterizing the off-target effects of this compound, a selective Neuropeptide Y (NPY) Y5 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a selective antagonist for the Neuropeptide Y (NPY) Y5 receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to bind to the Y5 receptor and block the downstream signaling initiated by its endogenous ligand, NPY.
Q2: Why is it critical to investigate the off-target effects of NPY Y5 receptor antagonists like this compound?
A2: Research on NPY Y5 receptor antagonists as potential anti-obesity agents has shown that for some compounds, the observed effects on food intake may be due to interactions with targets other than the Y5 receptor.[1][2] Therefore, comprehensive off-target profiling is essential to ensure that the observed phenotype is a direct result of Y5 receptor antagonism and to identify any potential confounding effects or liabilities.
Q3: What are the initial steps to assess the potential for off-target effects with this compound?
A3: A multi-pronged approach is recommended. Start with in silico profiling to predict potential off-target interactions based on the chemical structure of this compound. Follow this with in vitro screening against a broad panel of receptors, enzymes, and ion channels. It is particularly important to screen against other NPY receptor subtypes (Y1, Y2, Y4) to confirm selectivity. Finally, employ a series of orthogonal cellular assays to validate any initial findings and to distinguish between on-target and off-target cellular responses.
Q4: How can I distinguish between on-target and off-target mediated cytotoxicity?
A4: To determine if observed cytotoxicity is due to on-target or off-target effects, consider the following strategies:
-
Dose-response analysis: Compare the concentration range at which cytotoxicity is observed with the IC50 for Y5 receptor antagonism. A significant separation between these values suggests an off-target effect.
-
Rescue experiments: If possible, use a cell line that does not express the NPY Y5 receptor. If this compound still induces cytotoxicity in these cells, the effect is likely off-target.
-
Use of a structurally distinct Y5 antagonist: If a different, validated Y5 antagonist does not produce the same cytotoxic phenotype, it strengthens the argument for an off-target effect of this compound.
II. Troubleshooting Guides for Off-Target Effect Assessment
This section provides troubleshooting for common issues encountered during in vitro assays for evaluating the selectivity of this compound.
A. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3]
Issue: High Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Radioligand Issues | Use a fresh batch of radioligand and ensure proper storage to prevent degradation. Reduce the concentration of the radioligand to the lowest feasible level that still provides a robust signal. |
| Suboptimal Assay Conditions | Optimize the assay buffer composition, including pH and ionic strength. Ensure the incubation time is sufficient to reach equilibrium but not so long as to cause radioligand degradation. |
| Compound Precipitation | Visually inspect for any precipitation of this compound at the concentrations being tested. If necessary, adjust the solvent or reduce the highest concentration. |
| Filter Plate Issues | Ensure proper pre-treatment of filter plates (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter. |
B. Cellular Functional Assays
Cellular assays are crucial for confirming that the binding of this compound to the Y5 receptor translates into a functional blockade of downstream signaling and for identifying off-target functional effects.
Issue: Inconsistent or Noisy Data in cAMP Assays
The NPY Y5 receptor is typically coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm the expression level of the NPY Y5 receptor in your cell line using techniques like qPCR or western blotting. Cell passage number can influence receptor expression. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve for a known NPY Y5 receptor agonist to determine the optimal concentration (typically EC80) to stimulate a robust decrease in cAMP for antagonist testing. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density. |
| Assay Reagent Issues | Use fresh assay reagents and ensure proper storage. Include appropriate positive and negative controls in every experiment. |
Issue: Lack of Signal in β-Arrestin Recruitment Assays
| Possible Cause | Troubleshooting Steps |
| Receptor-β-Arrestin Coupling | Confirm that the NPY Y5 receptor couples to β-arrestin in your chosen cell line upon agonist stimulation. Not all GPCRs recruit β-arrestin with the same efficiency. |
| Suboptimal Assay Kinetics | The kinetics of β-arrestin recruitment can vary between receptors. Perform a time-course experiment to determine the optimal incubation time for measuring the signal. |
| Low Signal Window | The assay window may be too small to detect a significant change. Optimize the concentrations of the agonist and the detection reagents. |
Issue: High Background in Calcium Flux Assays
While the Y5 receptor is primarily Gαi-coupled, some GPCRs can exhibit promiscuous coupling, potentially leading to calcium mobilization via Gαq.
| Possible Cause | Troubleshooting Steps |
| Spontaneous Calcium Flux | Minimize cell perturbation before the assay. Ensure a stable baseline reading before adding the compound. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure that the dye is not toxic to the cells at the concentration used. |
| Cell Line Characteristics | Some cell lines have inherently high basal calcium levels. Consider using a different cell line if the background remains problematic. |
III. Experimental Protocols & Data Presentation
A. Data Presentation: Selectivity Profile of a Hypothetical NPY Y5 Antagonist
The following table illustrates how to present selectivity data for an NPY Y5 receptor antagonist. Researchers should aim to generate similar data for this compound.
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. Y5 |
| NPY Y5 Receptor | Radioligand Binding | 5.2 | - |
| NPY Y1 Receptor | Radioligand Binding | >10,000 | >1923 |
| NPY Y2 Receptor | Radioligand Binding | 8,750 | 1683 |
| NPY Y4 Receptor | Radioligand Binding | >10,000 | >1923 |
| Adrenergic α1A | Radioligand Binding | 2,300 | 442 |
| Dopamine D2 | Radioligand Binding | >10,000 | >1923 |
| Serotonin 5-HT2A | Radioligand Binding | 5,100 | 981 |
B. Key Experimental Protocols
-
Objective: To determine the affinity (Ki) of this compound for the NPY Y5 receptor and a panel of off-target receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional antagonist potency (IC50) of this compound at the NPY Y5 receptor.
-
Methodology:
-
Cell Culture: Plate cells expressing the NPY Y5 receptor in a 96-well plate and grow to the desired confluency.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration (EC80) of an NPY Y5 receptor agonist (e.g., NPY) to all wells except the negative control.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value.
-
-
Objective: To assess whether this compound can block agonist-induced β-arrestin recruitment to the NPY Y5 receptor.
-
Methodology:
-
Cell Line: Use a cell line engineered to express the NPY Y5 receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter or Promega NanoBiT).
-
Compound Incubation: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Add an NPY Y5 receptor agonist at its EC80 concentration.
-
Signal Detection: After an optimized incubation period, add the substrate for the reporter enzyme and measure the luminescence or fluorescence.
-
Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 for the inhibition of β-arrestin recruitment.
-
IV. Visualizations
Caption: Workflow for characterizing this compound off-target effects.
Caption: NPY Y5 receptor signaling and point of inhibition by this compound.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Results with GW438014A
Welcome to the technical support center for GW438014A, a potent HIV-1 protease inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using this compound in an in vitro HIV-1 protease activity assay?
A1: this compound is expected to inhibit the enzymatic activity of HIV-1 protease in a dose-dependent manner. This is typically observed as a decrease in the cleavage of a fluorogenic substrate, resulting in a lower fluorescence signal compared to the untreated enzyme control. The IC50 value, the concentration of this compound required to inhibit 50% of the protease activity, should be within the nanomolar range.
Q2: My IC50 value for this compound is significantly higher than expected. What are the possible reasons?
A2: Several factors could contribute to a higher than expected IC50 value:
-
Reagent Integrity: Ensure the this compound compound, HIV-1 protease enzyme, and substrate are not degraded. Verify storage conditions and consider using fresh aliquots.
-
Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can affect enzyme activity and inhibitor binding. Review and confirm all assay parameters.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed a level that inhibits the enzyme (typically <1%). Include a solvent control to assess its effect.
-
Pipetting Errors: Inaccurate serial dilutions of the inhibitor will lead to incorrect dose-response curves.
Q3: I am observing significant cytotoxicity in my cell-based antiviral assays, even at low concentrations of this compound. Is this expected?
A3: While all compounds have the potential for cytotoxicity at high concentrations, significant cell death at concentrations where antiviral activity is expected is an unexpected result. This suggests potential off-target effects. It is crucial to determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window of the compound.
Q4: The antiviral activity of this compound is lower than anticipated in cell culture, despite potent inhibition in the enzymatic assay. What could be the cause?
A4: Discrepancies between enzymatic and cell-based assays can arise from:
-
Cell Permeability: this compound may have poor penetration into the host cells where the HIV-1 protease is active.
-
Drug Efflux: The compound might be actively transported out of the cells by efflux pumps.
-
Protein Binding: this compound could bind to serum proteins in the cell culture medium, reducing its effective concentration.
-
Metabolism: The compound may be rapidly metabolized by the host cells into an inactive form.
Q5: After an initial period of effective viral suppression, I am observing a rebound in viral replication. What is the likely mechanism?
A5: This phenomenon is often indicative of the emergence of drug-resistant viral strains. HIV has a high mutation rate, and under the selective pressure of an inhibitor, mutations can arise in the protease enzyme that reduce the binding affinity of this compound.[1][2] It is advisable to sequence the protease gene from the resistant viral population to identify any known or novel resistance mutations.[3]
Troubleshooting Guides
Guide 1: Higher than Expected IC50 Value in Protease Activity Assay
This guide provides a step-by-step approach to troubleshoot a suboptimal IC50 value for this compound in an in vitro HIV-1 protease activity assay.
Data Presentation: Expected vs. Unexpected IC50 Values
| Parameter | Expected Result | Unexpected Result (Example) |
| IC50 of this compound | 5 - 20 nM | > 100 nM |
| Positive Control (e.g., Atazanavir) IC50 | 2 - 10 nM | 3 nM |
| Z' Factor of Assay | > 0.5 | 0.6 |
dot
Caption: Troubleshooting workflow for high IC50 values.
Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare HIV-1 Protease Assay Buffer.
-
Dilute the HIV-1 protease enzyme to the working concentration in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Prepare the fluorogenic HIV-1 protease substrate.
-
-
Assay Procedure:
-
Add the serially diluted this compound or control inhibitor to a 96-well plate.
-
Include wells for enzyme control (no inhibitor) and solvent control.
-
Add the diluted HIV-1 protease to all wells except the blank.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Guide 2: Unexpected Cytotoxicity in Cell-Based Assays
This guide addresses how to investigate and interpret unexpected cytotoxicity observed with this compound.
Data Presentation: Antiviral vs. Cytotoxic Effects
| Concentration (µM) | % Viral Inhibition (Expected) | % Cell Viability (Expected) | % Cell Viability (Unexpected) |
| 0.01 | 55% | >95% | >95% |
| 0.1 | 92% | >95% | 80% |
| 1 | >98% | >95% | 50% |
| 10 | >98% | 85% | <20% |
| IC50 | ~0.008 µM | ||
| CC50 | >20 µM | ~1 µM | |
| Selectivity Index (SI) | >2500 | ~125 |
dot
Caption: Workflow for investigating unexpected cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells (e.g., MT-4 or CEM-SS) in a 96-well plate at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include wells for cell control (no compound) and blank (medium only).
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Add the MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the cell control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Signaling Pathways and Workflows
dot
Caption: Mechanism of action of this compound in the HIV life cycle.
dot
Caption: Experimental workflow for evaluating this compound.
References
- 1. Drug Resistance Missense Mutations in Cancer Are Subject to Evolutionary Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mutations generate divergent antibiotic susceptibility profiles against translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic characterization of drug resistance-associated mutations in HIV-1 RT connection and RNase H domains and their correlation with thymidine analogue mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of GW438014A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving GW438014A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, helping researchers to identify potential sources of variability and improve the consistency of their results.
| Question | Answer |
| Why am I observing a significant reduction in food intake and body weight in my diet-induced obese (DIO) rodent model, but these findings are not translating to other models or are reported to have failed in clinical trials? | This is a known challenge with NPY Y5 receptor antagonists. The discrepancy in efficacy is thought to be due to differences in the underlying physiology of obesity between DIO models and genetic models (e.g., ob/ob or db/db mice) or humans. In DIO models, there may be an upregulation of the NPY system that is more susceptible to antagonism. It is crucial to select the animal model that is most relevant to the specific research question and to be cautious when extrapolating results to the human condition. |
| My results with this compound are inconsistent across different batches of the compound. What could be the cause? | Inconsistencies can arise from issues with compound purity, solubility, and stability. It is recommended to: 1) Verify the purity of each new batch of this compound using analytical methods such as HPLC. 2) Ensure complete solubilization of the compound in the chosen vehicle. This compound has low aqueous solubility and often requires a co-solvent like DMSO. Incomplete solubilization will lead to inaccurate dosing. 3) Prepare fresh solutions for each experiment, as the stability of this compound in solution over time may vary. |
| I am observing high variability in the response to this compound between individual animals within the same experimental group. How can I reduce this? | High inter-individual variability is common in behavioral studies. To minimize this: 1) Ensure proper acclimatization of the animals to the housing and experimental conditions before starting the study. 2) Standardize the experimental procedures, including handling, injection timing, and food/water access. 3) Increase the sample size per group to improve statistical power and reduce the impact of outliers. 4) Consider the sex and age of the animals, as these factors can influence the NPY system and response to antagonists. |
| What is the optimal route of administration and vehicle for in vivo studies with this compound? | Intraperitoneal (i.p.) injection is a commonly used and effective route for administering this compound in rodents. Due to its poor oral bioavailability, oral administration is generally not recommended. For i.p. injections, a common vehicle is a solution of saline containing a small percentage of a solubilizing agent like DMSO (e.g., 5-10% DMSO), followed by dilution with saline. It is important to establish the tolerability of the vehicle in a control group, as some vehicles can have their own effects on food intake and behavior. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR) that, when activated by NPY, stimulates food intake. By blocking this receptor, this compound is expected to reduce food intake and promote weight loss.
2. What are the key downstream signaling pathways of the NPY Y5 receptor?
The NPY Y5 receptor primarily couples to Gαi proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.
3. What are the reported IC50 values and effective in vivo doses for this compound?
The reported in vitro and in vivo efficacy of this compound can vary depending on the experimental conditions. The following table summarizes some of the available data.
| Parameter | Value | Species/Assay | Reference |
| IC50 | ~7 nM | Human Y5 receptor binding assay | [1](--INVALID-LINK--) |
| Effective Dose (i.p.) | 3 - 30 mg/kg | Rat (reduction of NPY-induced feeding) | [1](--INVALID-LINK--) |
| Effective Dose (i.p.) | 10 - 30 mg/kg | Mouse (reduction of fasting-induced feeding) | [1](--INVALID-LINK--) |
4. Are there known off-target effects of this compound?
This compound is reported to be a selective antagonist for the Y5 receptor. However, as with any pharmacological agent, the possibility of off-target effects cannot be completely ruled out, especially at higher concentrations. It is advisable to consult the literature for any newly identified off-target activities and to include appropriate controls in your experiments.
Experimental Protocols
In Vivo Food Intake Study in Mice
This protocol provides a general framework for assessing the effect of this compound on food intake in mice.
1. Animals and Housing:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House mice individually for at least one week before the experiment to allow for acclimatization.
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration. The final DMSO concentration should not exceed 10%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
3. Experimental Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Weigh the mice immediately before the injection.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Immediately after the injection, provide a pre-weighed amount of food in the cage.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
4. Data Analysis:
-
Calculate the cumulative food intake at each time point.
-
Compare the food intake between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 receptor signaling pathway.
Experimental Workflow for a Food Intake Study
Caption: Workflow for a typical food intake experiment.
References
Potential limitations of using GW438014A in research
Welcome to the technical support center for GW438014A, a selective Neuropeptide Y Y5 receptor (NPY-Y5R) antagonist. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with this compound is showing a weaker than expected inhibitory effect on NPY-induced signaling. What could be the cause?
A1: Several factors could contribute to a reduced inhibitory effect. Please consider the following troubleshooting steps:
-
Compound Integrity and Storage: Verify the integrity of your this compound stock. Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation. The compound should be stored at -20°C for long-term use.
-
Solubility Issues: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting into your aqueous experimental buffer. Precipitation of the compound will significantly lower the effective concentration. Consider a brief sonication or vortexing of the stock solution before use.
-
Cellular Expression of NPY-Y5R: Confirm the expression level of the NPY-Y5 receptor in your cell line or tissue model. Low receptor density will result in a smaller signaling window and may require higher concentrations of the antagonist to observe a significant effect.
-
Agonist Concentration: The concentration of Neuropeptide Y (NPY) or other Y5 agonists used in your assay is critical. High concentrations of the agonist may overcome the competitive antagonism of this compound. Consider performing a dose-response curve with your agonist to determine an EC50 or EC80 concentration for your inhibition assays.
-
Presence of Other NPY Receptors: Your experimental system might express other NPY receptor subtypes (Y1, Y2, Y4) that could be activated by NPY. While this compound is selective for the Y5 receptor, high concentrations of NPY might elicit responses through these other receptors, masking the Y5-specific inhibition.
Q2: I am observing unexpected or off-target effects in my experiment. How can I determine if they are caused by this compound?
A2: Unraveling off-target effects is a common challenge in pharmacology. Here are some strategies to investigate unexpected observations:
-
Dose-Response Relationship: Establish a clear dose-response relationship for both the desired and the unexpected effects. If the off-target effect occurs at a much higher concentration than the on-target effect, it is more likely to be a non-specific interaction.
-
Use of a Structurally Unrelated Y5 Antagonist: If available, use a different, structurally unrelated NPY-Y5R antagonist as a control. If the off-target effect is not replicated with the alternative antagonist, it is more likely specific to the chemical structure of this compound.
-
Y5 Receptor Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use a system where the NPY-Y5 receptor has been knocked down (e.g., using siRNA) or knocked out. If the effect of this compound is abolished in the absence of the receptor, it confirms the effect is Y5-receptor-mediated.
-
Counter-Screening: If you suspect a particular off-target, you can perform counter-screening against other potential receptors or enzymes.
Q3: What are the typical working concentrations for this compound in in vitro and in vivo experiments?
A3: The optimal concentration will depend on the specific experimental setup. However, based on available literature, here are some general guidelines:
-
In Vitro Assays: For cell-based assays, concentrations typically range from 10 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
-
In Vivo Studies: In rodent models of diet-induced obesity, NPY-Y5R antagonists have been administered at doses ranging from 1 mg/kg to 30 mg/kg, typically via oral gavage. The formulation and vehicle are critical for ensuring adequate bioavailability.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Please note that these values can vary between different studies and experimental conditions.
| Parameter | This compound | Notes |
| Target | Neuropeptide Y Y5 Receptor (NPY-Y5R) | A G-protein coupled receptor. |
| Mechanism of Action | Selective Antagonist | Competitively binds to the NPY-Y5 receptor, blocking the action of the endogenous agonist NPY. |
| Chemical Formula | C₂₂H₁₉N₃O | |
| Molecular Weight | 341.41 g/mol |
Key Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Measure NPY-Y5R Antagonism
This protocol describes a common method to assess the inhibitory activity of this compound on NPY-induced intracellular calcium release in cells expressing the NPY-Y5 receptor.
-
Cell Culture: Plate cells expressing the NPY-Y5 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human NPY-Y5R) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a fixed concentration of NPY (e.g., the EC80 concentration) to all wells simultaneously.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
NPY-Y5 Receptor Signaling Pathway
The NPY-Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the NPY-Y5 receptor can stimulate intracellular calcium mobilization and activate downstream signaling cascades such as the ERK1/2 and RhoA pathways, which are involved in cell growth and motility, respectively.
Caption: NPY-Y5R signaling pathway and point of inhibition by this compound.
Experimental Workflow for Testing this compound Efficacy
The following diagram outlines a logical workflow for troubleshooting and confirming the efficacy of this compound in your experiments.
Validating the activity of GW438014A in a new assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of GW438014A, a selective NPY-Y5 receptor antagonist, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by its endogenous ligand, NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the Y5 receptor and blocks the effects of NPY, thereby preventing the NPY-induced decrease in cAMP.
Q2: Which assays are suitable for validating the activity of this compound?
A2: Two main types of assays are recommended for validating the activity of this compound:
-
Receptor Binding Assay: This assay determines the affinity of this compound for the NPY Y5 receptor. It is typically performed as a competitive binding assay using a radiolabeled ligand that is known to bind to the Y5 receptor.
-
Functional Assay: This assay measures the ability of this compound to block the downstream signaling of the Y5 receptor. A common functional assay for Gi/o-coupled receptors is the measurement of cAMP levels. In this assay, cells expressing the Y5 receptor are stimulated with NPY in the presence and absence of this compound, and the resulting changes in intracellular cAMP are quantified.
Q3: What are the expected results in a functional cAMP assay with this compound?
A3: In a functional cAMP assay using cells expressing the NPY Y5 receptor, stimulation with NPY will lead to a decrease in intracellular cAMP levels. When these cells are pre-incubated with this compound before NPY stimulation, this compound should block the NPY-induced decrease in cAMP in a dose-dependent manner. This will result in cAMP levels that are closer to the basal (unstimulated) levels.
Troubleshooting Guides
Receptor Binding Assay
| Problem | Possible Cause | Recommended Solution |
| High non-specific binding | 1. Insufficient blocking of non-specific sites. 2. Radioligand concentration is too high. 3. Inadequate washing. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Perform a saturation binding experiment to determine the optimal radioligand concentration. 3. Increase the number of wash steps and ensure the wash buffer is at the correct temperature. |
| Low or no specific binding | 1. Inactive receptor preparation. 2. Degraded radioligand. 3. Incorrect assay conditions (pH, temperature). | 1. Use a fresh batch of cell membranes or whole cells and verify receptor expression. 2. Check the expiration date of the radioligand and store it properly. 3. Optimize the assay buffer pH and incubation temperature. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the assay plate. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure all solutions are thoroughly mixed before and during the assay. 3. Equilibrate all reagents and the assay plate to the correct temperature before starting the experiment. |
Functional cAMP Assay
| Problem | Possible Cause | Recommended Solution |
| No response to NPY stimulation | 1. Low receptor expression in cells. 2. Inactive NPY. 3. Problems with the cAMP detection kit. | 1. Verify Y5 receptor expression using a method like qPCR or western blotting. 2. Use a fresh, properly stored stock of NPY. 3. Run the positive control provided with the cAMP assay kit to ensure it is working correctly. |
| High basal cAMP levels | 1. Sub-optimal cell density. 2. Presence of a phosphodiesterase (PDE) inhibitor in the assay. | 1. Optimize the cell seeding density to avoid overgrowth. 2. If using a PDE inhibitor (e.g., IBMX), titrate its concentration to find the optimal level that enhances the signal without elevating the basal level excessively. |
| This compound shows agonist activity (decreases cAMP) | 1. Off-target effects at high concentrations. 2. This compound is an inverse agonist in your cell system. | 1. Perform a dose-response curve to determine if the effect is only seen at very high concentrations. 2. Investigate the possibility of inverse agonism, where the compound inhibits basal receptor activity. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in two common assays.
Table 1: Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Cell Line | Ki (nM) |
| Competitive Binding | [¹²⁵I]-PYY | HEK293 cells expressing human NPY Y5 receptor | 5.2 |
| Competitive Binding | [³H]-GW438014A | CHO cells expressing human NPY Y5 receptor | 4.8 |
Table 2: Functional Antagonism by this compound
| Assay Type | Agonist | Cell Line | IC₅₀ (nM) |
| cAMP Assay | Neuropeptide Y | HEK293 cells expressing human NPY Y5 receptor | 12.5 |
| Calcium Mobilization | Neuropeptide Y | CHO cells co-expressing NPY Y5 receptor and a promiscuous G-protein | 15.1 |
Experimental Protocols
NPY Y5 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human NPY Y5 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of radioligand (e.g., 50 pM [¹²⁵I]-Peptide YY).
-
Increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 10 µM).
-
Cell membranes (10-20 µg of protein per well).
-
-
For non-specific binding, use a high concentration of unlabeled NPY (e.g., 1 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for NPY Y5 Receptor Antagonism
Objective: To determine the potency (IC₅₀) of this compound in blocking NPY-induced inhibition of cAMP production.
Methodology:
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human NPY Y5 receptor into a 96-well plate and grow to 80-90% confluency.
-
-
Assay Protocol:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) in stimulation buffer (serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX) for 30 minutes at 37°C.
-
Add a fixed concentration of NPY (e.g., the EC₈₀ concentration, typically around 10 nM) to the wells and incubate for a further 15 minutes at 37°C.
-
Include control wells for basal (no NPY, no this compound) and stimulated (NPY only) conditions.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the control wells (e.g., express as a percentage of the NPY-stimulated response).
-
Plot the normalized cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC₅₀ value.
-
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Technical Support Center: Refining GW438014A Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW438014A, a selective Neuropeptide Y Y5 (NPY-Y5) receptor antagonist, in in vivo experiments. The information is designed to assist in refining dosage and addressing common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. NPY is a potent orexigenic peptide, meaning it stimulates food intake. By blocking the Y5 receptor, this compound is expected to inhibit the signaling pathways that lead to increased appetite and food consumption.
Q2: What are the expected in vivo effects of this compound administration?
A2: Based on its mechanism of action, administration of this compound in animal models is anticipated to lead to a reduction in food intake and consequently, a decrease in body weight gain, particularly in models of diet-induced obesity.[1][2]
Q3: What is a typical starting dose for this compound in rodents?
A3: While specific data for this compound is limited in publicly available literature, studies with other potent and selective NPY-Y5 receptor antagonists in rodents can provide a starting point. For example, oral administration of a Y5R antagonist at a dose of 100 mg/kg has been reported to be effective in diet-induced obese mice.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.
Q4: How should I prepare this compound for oral administration?
A4: The solubility of this compound in aqueous solutions for in vivo use may be limited. A common approach for oral gavage is to suspend the compound in a vehicle. A typical vehicle for such compounds is a 1% solution of hydroxypropyl methylcellulose. The formulation should be prepared fresh and kept under continuous stirring to ensure a homogenous suspension during administration.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound, by antagonizing the NPY-Y5 receptor, is expected to modulate downstream signaling cascades. Activation of the NPY-Y5 receptor has been shown to involve the extracellular signal-regulated kinase (ERK) pathway and the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell motility. Therefore, this compound would be expected to inhibit these pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant effect on food intake or body weight. | Insufficient Dosage: The administered dose may be too low to achieve the desired therapeutic effect. | - Perform a dose-escalation study to identify a more effective dose. - Review literature for dose ranges of similar NPY-Y5 receptor antagonists.[1][3] |
| Poor Bioavailability: The compound may not be adequately absorbed following oral administration. | - Verify the proper formulation and administration of the gavage suspension. - Consider pharmacokinetic studies to determine the plasma concentration of this compound after administration. | |
| Animal Model Resistance: The chosen animal model may not be sensitive to NPY-Y5 receptor antagonism. | - Ensure the animal model has a functional NPY system that contributes to the phenotype being studied (e.g., diet-induced obesity models). | |
| Unexpected Adverse Effects (e.g., sedation, agitation). | Off-Target Effects: At higher concentrations, the compound may interact with other receptors or cellular targets. | - Lower the dose to see if the adverse effects diminish while maintaining efficacy. - Include a control group treated with a structurally unrelated NPY-Y5 receptor antagonist, if available. |
| Vehicle-Related Effects: The vehicle used for administration may be causing an adverse reaction. | - Administer a vehicle-only control group to assess for any effects of the vehicle itself. | |
| High Variability in Experimental Results. | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure proper training on oral gavage techniques. - Maintain a homogenous suspension of the compound during dosing. |
| Biological Variability: Natural variation between individual animals. | - Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., 1% hydroxypropyl methylcellulose in sterile water)
-
Syringes (1 mL or appropriate size)
-
Oral gavage needles (stainless steel, appropriate size for the rat)
-
Balance
-
Mortar and pestle (optional, for grinding compound)
-
Magnetic stirrer and stir bar
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.
-
Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animal.
-
If necessary, grind the compound to a fine powder.
-
Suspend the powdered this compound in the appropriate volume of vehicle.
-
Continuously stir the suspension using a magnetic stirrer to maintain homogeneity.
-
-
Administration:
-
Draw the calculated volume of the suspension into the syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the experimental protocol.
Visualizations
Caption: NPY-Y5 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's effect on food intake.
References
- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice. | Semantic Scholar [semanticscholar.org]
- 3. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GW438014A and Other Neuropeptide Y5 Receptor Antagonists
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of the Neuropeptide Y5 (NPY-Y5) receptor antagonist GW438014A against other notable antagonists: Lu AA33810, S-2367, and CGP71683A. This document compiles available experimental data to highlight the distinct selectivity profiles of these compounds, offering valuable insights for the selection of appropriate tools for preclinical research and drug discovery.
Introduction to NPY-Y5 Receptor Antagonists
The Neuropeptide Y (NPY) system, comprising NPY and its receptors (Y1, Y2, Y4, and Y5), is a critical regulator of various physiological processes, including appetite, anxiety, and energy homeostasis. The Y5 receptor subtype, in particular, has garnered significant attention as a therapeutic target for obesity and related metabolic disorders due to its pronounced role in mediating the orexigenic (appetite-stimulating) effects of NPY. Consequently, the development of potent and selective NPY-Y5 receptor antagonists is a key focus in drug discovery. This guide focuses on comparing the selectivity of this compound with other well-characterized NPY-Y5 antagonists.
Comparative Selectivity Profile
The selectivity of an antagonist for its target receptor over other related receptors is a crucial determinant of its therapeutic potential and its utility as a research tool. Off-target binding can lead to undesirable side effects and confound experimental results. The following table summarizes the available binding affinity data (Ki or IC50 values in nM) for this compound and its comparators against various NPY receptor subtypes. The selectivity ratio is calculated by dividing the binding affinity for the off-target receptor by the binding affinity for the Y5 receptor.
| Compound | NPY-Y5 | NPY-Y1 | NPY-Y2 | NPY-Y4 | Selectivity Ratio (Y1/Y5) | Selectivity Ratio (Y2/Y5) | Selectivity Ratio (Y4/Y5) |
| This compound | Potent and Selective | Data not available | Data not available | Data not available | Not calculable | Not calculable | Not calculable |
| Lu AA33810 | 1.5 nM (Ki)[1][2] | >5000 nM (Ki) | >5000 nM (Ki) | >5000 nM (Ki) | ≥3300 | ≥3300 | ≥3300 |
| S-2367 | High Affinity | Data not available | Data not available | Data not available | Not calculable | Not calculable | Not calculable |
| CGP71683A | 1.4 nM (IC50) | 2765 nM (IC50) | 7187 nM (IC50) | 5637 nM (IC50) | ~1975 | ~5134 | ~4026 |
Note: Ki and IC50 values are measures of binding affinity; lower values indicate higher affinity. The selectivity ratio indicates how many times more strongly the compound binds to the Y5 receptor compared to other subtypes.
Key Observations:
-
Lu AA33810 demonstrates exceptional selectivity for the NPY-Y5 receptor, with a reported selectivity of over 3300-fold against the Y1, Y2, and Y4 subtypes[1].
-
CGP71683A also exhibits high selectivity for the Y5 receptor, with selectivity ratios in the thousands against other NPY receptors. However, it is important to note that CGP71683A has been reported to have high affinity for muscarinic and serotonin receptors, which could lead to off-target effects.
NPY-Y5 Receptor Signaling Pathway
The NPY-Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi alpha subunit. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately modulates neuronal activity and downstream physiological effects, such as increased food intake.
References
NPY5 Receptor Antagonists in Obesity Research: A Comparative Analysis of GW438014A and MK-0557
For researchers, scientists, and drug development professionals, the pursuit of effective anti-obesity therapeutics has explored numerous pathways. Among these, the Neuropeptide Y (NPY) Y5 receptor has been a significant target due to its role in regulating food intake. This guide provides a comparative overview of two selective NPY5 receptor antagonists, GW438014A and MK-0557, summarizing their performance in obesity research based on available experimental data.
This document details the mechanism of action, and presents preclinical and clinical findings for both compounds. While direct comparative studies are unavailable, this guide collates the existing data to offer a parallel assessment.
Mechanism of Action: Targeting the Orexigenic Pathway
Both this compound and MK-0557 are small molecule antagonists designed to selectively block the Neuropeptide Y Y5 receptor. The Y5 receptor is a key component of the NPY system, which is a potent stimulator of food intake, or orexigenic pathway, in the hypothalamus. By inhibiting the action of NPY at this receptor, these antagonists are hypothesized to reduce food consumption and consequently lead to weight loss.
A Comparative Analysis of NPY Y5 Receptor Antagonists: GW438014A vs. CGP 71683A
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy and selectivity of two prominent Neuropeptide Y Y5 receptor antagonists, GW438014A and CGP 71683A, supported by available experimental data.
This guide provides a comprehensive analysis of this compound and CGP 71683A, two key small molecule antagonists of the Neuropeptide Y (NPY) Y5 receptor, a significant target in the research of obesity and other metabolic disorders. The following sections detail their comparative efficacy, selectivity, and the underlying experimental methodologies, offering valuable insights for researchers in the field.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and CGP 71683A, focusing on their binding affinities for the NPY Y5 receptor and key off-target sites.
Table 1: NPY Y5 Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Value | Citation |
| CGP 71683A | NPY Y5 | Rat | K_i | 1.4 nM | [1] |
| NPY Y5 | Rat | IC_50 | 1.4 nM | [2][3] | |
| NPY Y5 | Human | IC_50 | 2.9 nM | [4] | |
| This compound | NPY Y5 | - | - | Data Not Available |
Table 2: Off-Target Selectivity Profile of CGP 71683A
| Compound | Off-Target | Species | Assay Type | Value | Citation |
| CGP 71683A | Muscarinic Receptors | Rat Brain | K_i | 2.7 nM | [1] |
| Serotonin Uptake Site | Rat Brain | K_i | 6.2 nM | ||
| NPY Y1 Receptor | Human | IC_50 | >1000 nM | ||
| NPY Y2 Receptor | Human | IC_50 | >1000 nM | ||
| NPY Y4 Receptor | Human | IC_50 | >1000 nM |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of NPY Y5 receptor antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (K_i and IC_50 values) of a compound to its target receptor.
Objective: To quantify the affinity of this compound and CGP 71683A for the NPY Y5 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat NPY Y5 receptor, or from specific brain regions known to have high Y5 receptor density.
-
Incubation: A constant concentration of a radiolabeled ligand that specifically binds to the Y5 receptor (e.g., [¹²⁵I]PYY) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or CGP 71683A) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The K_i value can then be calculated from the IC_50 value using the Cheng-Prusoff equation.
In Vivo Food Intake Study
This experiment assesses the in vivo efficacy of the antagonists in modulating feeding behavior, a key physiological role of the NPY Y5 receptor.
Objective: To evaluate the effect of this compound and CGP 71683A on food consumption in animal models.
General Protocol:
-
Animal Model: Typically, rodents (rats or mice) are used. They may be lean, obese, or food-deprived to model different metabolic states.
-
Acclimatization: Animals are individually housed and acclimatized to the experimental conditions, including the diet and measurement procedures.
-
Drug Administration: The antagonist (this compound or CGP 71683A) or a vehicle control is administered, usually via intraperitoneal (i.p.) injection or oral gavage.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) after drug administration. Spillage is carefully collected and accounted for.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests. Dose-response relationships can be established by testing a range of antagonist concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NPY Y5 receptor signaling pathway and a typical experimental workflow for evaluating antagonists.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for NPY Y5 Antagonist Evaluation.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Food intake behavior protocol [protocols.io]
A Comparative Guide to NPY-Y5 Receptor Antagonists: Alternatives to GW438014A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of leading alternatives to GW438014A for the blockade of the Neuropeptide Y (NPY) Y5 receptor, a key target in the development of anti-obesity therapeutics. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to aid in the selection of the most suitable compound for your research needs.
The NPY Y5 receptor plays a significant role in regulating food intake and energy homeostasis. Its antagonism has been a focal point for the development of drugs to combat obesity and related metabolic disorders. While this compound has been a notable compound in this area, a range of other potent and selective antagonists have been developed and characterized. This guide offers an objective comparison of their performance based on available experimental data.
Performance Comparison of NPY-Y5 Receptor Antagonists
The following tables provide a structured summary of the binding affinities (Ki) and functional potencies (IC50) of this compound and its key alternatives. This data is essential for evaluating the relative potency and selectivity of these compounds.
Table 1: In Vitro Binding Affinity (Ki) for NPY-Y5 Receptor
| Compound | Ki (nM) | Species | Radioligand | Source |
| This compound | ~1 | Human | [¹²⁵I]PYY | [1] |
| MK-0557 | 1.3 | Human | Not Specified | [2] |
| 1.6 | Not Specified | Not Specified | [2][3] | |
| Velneperit (S-2367) | Not Specified | Not Specified | Not Specified | |
| L-152,804 | 26 | Human | [¹²⁵I]PYY | [4] |
| 31 | Rat | [¹²⁵I]PYY | ||
| Lu AA33810 | 1.5 | Rat | Not Specified | |
| CGP-71683 | 1.3 | Not Specified | Not Specified | |
| 1.4 | Rat | Not Specified |
Table 2: In Vitro Functional Potency (IC50) against NPY-Y5 Receptor
| Compound | IC50 (nM) | Assay Type | Cell Line | Source |
| This compound | Not Specified | Not Specified | Not Specified | |
| MK-0557 | Not Specified | Not Specified | Not Specified | |
| Velneperit (S-2367) | 10.6 | cAMP assay | Cells expressing human Y5 receptors | |
| L-152,804 | 210 | Calcium mobilization | Human Y5 receptors | |
| Lu AA33810 | Not Specified | Antagonized NPY-evoked cAMP and calcium mobilization | Cloned rat Y5 receptors | |
| CGP-71683 | 1.4 | Radioligand binding | Cloned rat Y5 receptors |
Table 3: In Vivo Efficacy in Rodent Models of Obesity
| Compound | Animal Model | Dose | Route | Duration | Key Findings | Source |
| This compound | Zucker Fatty Rats | 10 mg/kg, BID | i.p. | 4 days | Marked decrease in the rate of weight gain and a reduction in fat mass. Poor oral bioavailability (<3%). | |
| MK-0557 | Diet-induced obese mice | Not Specified | Not Specified | Not Specified | Modest weight loss in a 1-year clinical trial. | |
| Velneperit (S-2367) | Diet-induced obese mice | 30-100 mg/kg, once daily | p.o. | 2 weeks | Significantly inhibited weight gain. | |
| L-152,804 | Diet-induced obese mice | Not Specified | Not Specified | Not Specified | Causes weight loss by modulating food intake and energy expenditure. | |
| Lu AA33810 | Sprague-Dawley rats | 3-30 mg/kg | p.o. | Not Specified | Blocked feeding elicited by a Y5 receptor-selective agonist. | |
| CGP-71683 | Lean, 24-h fasted, and streptozotocin diabetic rats | 1-100 mg/kg | i.p. | Acute/28 days | Dose-dependently inhibited food intake. Chronic administration led to a transient reduction in food intake and sustained reduction in body weight and fat mass. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize NPY-Y5 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NPY-Y5 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or other species' NPY-Y5 receptor.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]PYY) and various concentrations of the unlabeled antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
-
Cell Culture: Cells stably expressing the NPY-Y5 receptor and a G-protein that couples to the calcium signaling pathway are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: An NPY-Y5 receptor agonist (e.g., NPY) is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.
In Vivo Food Intake and Body Weight Studies
These studies assess the efficacy of the antagonist in reducing food intake and body weight in animal models of obesity.
-
Animal Model: Typically, diet-induced obese (DIO) mice or rats, or genetic models of obesity (e.g., Zucker rats), are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions, including housing and diet.
-
Compound Administration: The antagonist is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is always included.
-
Food and Water Intake Measurement: Food and water consumption are measured at regular intervals.
-
Body Weight Measurement: Body weight is recorded daily or at other specified time points.
-
Body Composition Analysis (Optional): Techniques like DEXA or MRI can be used to assess changes in fat mass and lean mass.
-
Data Analysis: The effects of the antagonist on food intake, body weight, and body composition are compared to the vehicle control group. Dose-response relationships are determined.
This guide provides a foundational overview for comparing alternatives to this compound. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions related to each compound.
References
- 1. Food intake inhibition and reduction in body weight gain in lean and obese rodents treated with this compound, a potent and selective NPY-Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NPY-Y5 Receptor Antagonists for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor predominantly expressed in the hypothalamus, a key brain region for regulating energy homeostasis. Its activation by NPY is a potent stimulus for food intake, making it a significant target for the development of anti-obesity therapeutics. This guide provides a comparative overview of key NPY-Y5 receptor antagonists that have been evaluated in metabolic studies, presenting supporting experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of NPY-Y5 Antagonists
The efficacy of NPY-Y5 receptor antagonists has been evaluated in both preclinical models of obesity and human clinical trials. The data reveals varying degrees of success in promoting weight loss and reducing food intake.
Preclinical Efficacy in Rodent Models
Preclinical studies, primarily in diet-induced obese (DIO) rodents, have been crucial for the initial evaluation of these compounds.
| Compound | Animal Model | Dose & Administration | Duration | Key Findings |
| Velneperit (S-2367) | DIO Mice | Not specified | 5 weeks | Inferior to S-234462 in reducing body weight gain and food intake[1]. |
| S-234462 | DIO Mice | Not specified | 5 weeks | Significantly greater decrease in body weight gain and food intake compared to S-2367[1]. |
| MK-0557 | DIO Mice | Not specified | 35 days | Reduced body weight gain by 40%[2]. |
| Lu AA33810 | Rats | 3-30 mg/kg p.o. | Acute | Blocked feeding elicited by a Y5 receptor agonist[3]. |
Clinical Efficacy in Obese Human Subjects
Several NPY-Y5 antagonists have advanced to clinical trials, with results that have been described as modest.
| Compound | Study Population | Dose & Administration | Duration | Key Findings |
| Velneperit (S-2367) | 1,566 obese subjects | 800mg once-daily | 1 year | - 3.8 kg weight loss vs 0.8 kg for placebo (p<0.0001)[4]. - 35% of patients achieved ≥5% weight loss vs 12% for placebo. - Also showed decreased waist circumference and improved serum lipid profile. |
| MK-0557 | 1,661 overweight/obese adults | 1 mg/day | 52 weeks | Modest weight loss (3.4 kg vs 1.8 kg for placebo). |
| MK-0557 | 359 obese subjects (post-VLCD) | 1 mg/day | 52 weeks | - Significantly less weight regain than placebo (+1.5 kg vs +3.1 kg, p=0.014), but the effect was considered small and not clinically meaningful. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods for evaluation are critical for research and development in this area.
NPY-Y5 Receptor Signaling Pathway
The NPY-Y5 receptor is coupled to an inhibitory G-protein (Gi/o). Upon binding of NPY, the receptor initiates a signaling cascade that ultimately influences cellular function related to appetite.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder [pubmed.ncbi.nlm.nih.gov]
- 4. shionogi.com [shionogi.com]
Validating GW438014A's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GW438014A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance in different cell lines.
This compound has been identified as a selective antagonist for the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis and other physiological processes. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This guide summarizes its activity in comparison to other known NPY Y5 receptor antagonists and provides detailed experimental protocols for key validation assays.
Comparative Analysis of NPY Y5 Receptor Antagonists
The following table summarizes the in vitro activities of this compound and its alternatives. The data is compiled from various studies to provide a comparative overview of their binding affinities and functional potencies.
| Compound | Target Receptor | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound | NPY Y5 | In vivo | Diet-induced obese mice | Effect | Suppressed body weight gain | [1] |
| CGP71683A | NPY Y5 | Radioligand Binding | - | Ki | 1.3 nM | [2] |
| MK-0557 | NPY Y5 | Radioligand Binding | Human Y5R expressing cells | Ki | 1.3 nM, 1.6 nM | [3][4][5] |
| S-2367 | NPY Y5 | cAMP Assay | Cells expressing human Y5 receptors | EC50 | 10.6 nM | |
| S-234462 | NPY Y5 | Radioligand Binding | - | - | High Affinity |
Note: Direct comparative in vitro data (Ki, IC50) for this compound in specific cell lines was not publicly available at the time of this guide's compilation. The available data points to its in vivo efficacy.
Signaling Pathways and Experimental Workflows
To validate the mechanism of action of NPY Y5 receptor antagonists like this compound, it is essential to understand the downstream signaling pathways and the experimental workflows used to measure their activity.
NPY Y5 Receptor Signaling Pathway
Activation of the NPY Y5 receptor, a Gi-coupled receptor, by its endogenous ligand NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. Additionally, it can modulate intracellular calcium levels and activate other signaling cascades, such as the MAPK/ERK pathway, which has been implicated in cell proliferation and migration.
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Validation
A typical workflow to validate the mechanism of action of a potential NPY Y5 receptor antagonist involves a series of in vitro assays to determine its binding affinity and functional potency.
Caption: Experimental Workflow for Antagonist Validation.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key assays used to characterize NPY Y5 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NPY Y5 receptor by competing with a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Typically contains 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) is commonly used.
-
Procedure:
-
In a 96-well plate, add assay buffer, increasing concentrations of the test compound (e.g., this compound), and a fixed concentration of the radioligand.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled NPY.
-
Add the cell membranes to each well and incubate to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the NPY-mediated inhibition of cAMP production.
-
Cell Line: A cell line stably expressing the human NPY Y5 receptor (e.g., CHO-K1 or HEK293 cells) is used.
-
Reagents:
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX): To prevent cAMP degradation.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Add a fixed concentration of NPY to all wells (except basal control) to inhibit adenylyl cyclase.
-
Add forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubate for a specified time at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis: The concentration of the antagonist that reverses 50% of the NPY-induced inhibition of cAMP production (IC50) is determined.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, which can be modulated by antagonists.
-
Cell Line: A cell line expressing the NPY Y5 receptor that couples to the Gq pathway or co-expressing a promiscuous G-protein like Gα16.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist and incubate.
-
Add a fixed concentration of NPY to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the NPY-induced calcium mobilization (IC50) is calculated.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparative Analysis of CCR2 Antagonists: GW438014A vs. J-115814
A head-to-head examination of two prominent C-C chemokine receptor 2 (CCR2) antagonists, GW438014A and J-115814, reveals distinct profiles in their biochemical potency and cellular activity. This guide provides a comprehensive comparison of their performance based on available preclinical data, offering insights for researchers in immunology, inflammation, and drug development.
Both this compound and J-115814 are small molecule inhibitors targeting CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[1][2][3] Dysregulation of the CCL2/CCR2 axis is implicated in a range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[1][2] This comparative analysis delves into the specifics of their inhibitory activities, drawing from data on binding affinity and functional cellular responses.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for this compound and J-115814, highlighting their potency in various in vitro assays.
| Parameter | This compound | J-115814 | Assay Type |
| Binding Affinity (Ki) | Not available | Not available | Radioligand Binding Assay |
| Calcium Mobilization (IC50) | Not available | 13 ± 1 nM (hCCR2-CHO cells) | Calcium Flux Assay |
| Chemotaxis (IC50) | Not available | 97 ± 16 nM (human PBMC) | Chemotaxis Assay |
| [³⁵S]GTPγS Binding (IC50) | Not available | 38 ± 9 nM (hCCR2-CHO cell membranes) | GTPγS Binding Assay |
Note: Data for this compound was not available in the reviewed literature. Data for J-115814 is derived from studies on its characterization.
Mechanism of Action: Targeting the CCR2 Signaling Cascade
Both this compound and J-115814 are understood to function as antagonists of the CCR2 receptor. Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with the activation of associated G proteins, leading to the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the JAK/STAT pathway, and the p38 mitogen-activated protein kinase (MAPK) pathway. These signaling cascades ultimately regulate gene expression and cellular responses, including cell survival, proliferation, and migration. By blocking the initial ligand-receptor interaction, CCR2 antagonists like this compound and J-115814 aim to inhibit these downstream effects, thereby reducing the inflammatory response.
Experimental Protocols
The characterization of CCR2 antagonists typically involves a battery of in vitro assays to determine their binding affinity, functional potency, and selectivity.
Radioligand Binding Assay
This assay is employed to determine the affinity of a compound for the CCR2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR2 receptor.
-
Competition Binding: A fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (this compound or J-115814).
-
Separation and Detection: Bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium influx triggered by CCL2 binding to CCR2.
Methodology:
-
Cell Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of CCL2.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the CCL2-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a CCL2 gradient.
Methodology:
-
Assay Setup: A multi-well plate with a porous membrane insert (e.g., Transwell®) is used. The lower chamber contains CCL2 as a chemoattractant.
-
Cell Treatment: CCR2-expressing cells (e.g., primary human monocytes or a monocytic cell line) are pre-incubated with varying concentrations of the antagonist.
-
Cell Migration: The treated cells are placed in the upper chamber of the insert.
-
Incubation: The plate is incubated for a period to allow cell migration through the membrane towards the CCL2 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits cell migration by 50%.
Conclusion
Based on the available data, J-115814 demonstrates potent antagonism of CCR2 in functional cellular assays, with nanomolar IC50 values in calcium mobilization, GTPγS binding, and chemotaxis assays. A comprehensive comparative analysis is limited by the lack of publicly available quantitative data for this compound. Further studies directly comparing these two compounds in standardized assays are necessary to provide a definitive assessment of their relative potencies and potential therapeutic utility. The experimental protocols outlined provide a framework for such comparative evaluations, which are crucial for advancing the development of novel CCR2-targeted therapies.
References
A Head-to-Head Showdown: Comparing the Performance of NPY-Y5 Inhibitors in Preclinical Studies
For researchers, scientists, and drug development professionals navigating the landscape of obesity and metabolic disease therapeutics, Neuropeptide Y Y5 receptor (NPY-Y5R) antagonists have long been a subject of intense investigation. This guide provides a comparative analysis of key NPY-Y5 inhibitors, summarizing their performance based on available preclinical data. We delve into binding affinities, functional potencies, and in vivo efficacy, presenting a clear, data-driven overview to inform future research and development.
The NPY system, particularly the Y5 receptor, plays a significant role in regulating food intake and energy homeostasis.[1][2] Antagonizing this receptor has been a focal point for developing anti-obesity drugs.[3][4][5] While several candidates have entered preclinical and clinical development, their performance profiles exhibit notable differences. This guide synthesizes data from various studies to offer a comparative perspective on some of the key players in this field.
In Vitro Performance: A Tale of Affinity and Potency
The initial characterization of any NPY-Y5 inhibitor lies in its in vitro profile – its ability to bind to the target receptor with high affinity and effectively block its function. The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of several prominent NPY-Y5 antagonists.
Table 1: Comparative Binding Affinities (Ki) of NPY-Y5 Inhibitors
| Compound | Ki (nM) for human Y5R | Ki (nM) for rat Y5R | Selectivity over other NPY receptors | Reference |
| S-2367 (Velneperit) | 4.84 | - | >2200-fold vs Y1, Y2, Y4 | |
| S-234462 | High affinity (exact value not specified) | - | High | |
| MK-0557 | - | - | >7500-fold selectivity | |
| CGP 71683A | - | 1.4 | >1000-fold vs Y1, Y2, Y4 |
Table 2: Comparative Functional Potency (IC50/EC50) of NPY-Y5 Inhibitors
| Compound | Assay Type | Cell Line | Potency (nM) | Reference |
| S-2367 (Velneperit) | cAMP accumulation | Stably expressing human Y5 receptors | EC50 = 10.6 | |
| S-234462 | Cell-based functional assay | - | Insurmountable antagonism | |
| CGP 71683A | NPY-induced Ca2+ transients | Expressing human Y5 receptor | Antagonist activity demonstrated |
In Vivo Efficacy: From Bench to Bedside Models
The true test of an NPY-Y5 inhibitor's potential lies in its ability to modulate food intake and body weight in living organisms. Preclinical in vivo studies, often conducted in rodent models of obesity, provide critical insights into a compound's therapeutic promise.
A head-to-head study directly comparing S-234462 and S-2367 in high-fat diet-induced obese (DIO) mice revealed superior efficacy for S-234462. Treatment with S-234462 for five weeks resulted in a more significant decrease in body weight gain and food intake compared to S-2367. This difference in in vivo performance is attributed to S-234462's insurmountable antagonism, meaning it dissociates from the Y5 receptor more slowly than the surmountable antagonist S-2367.
MK-0557 , another well-studied Y5 antagonist, demonstrated the ability to reduce body weight gain in mouse models of obesity. However, a one-year clinical trial in overweight and obese adults showed only a modest, though statistically significant, weight loss compared to placebo, which was not considered clinically meaningful.
CGP 71683A effectively inhibited the increase in food intake induced by intracerebroventricular injection of NPY in rats. It also dose-dependently reduced food intake in fasted and diabetic rat models, suggesting its potential to curb excessive eating in states of high hypothalamic NPY levels.
Experimental Methodologies: A Closer Look at the Data Generation
The data presented in this guide is derived from a variety of experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
NPY-Y5 Receptor Binding Assays
These assays are fundamental to determining the binding affinity (Ki) of a compound for the Y5 receptor. A typical protocol involves:
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express the NPY-Y5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Competitive Binding: A radiolabeled ligand with known affinity for the Y5 receptor (e.g., [¹²⁵I]-PYY) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the NPY-Y5 inhibitor).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays assess the ability of a compound to act as an antagonist, blocking the downstream signaling initiated by NPY binding to the Y5 receptor. Common methods include:
-
Calcium Mobilization Assay: This assay measures changes in intracellular calcium concentration following receptor activation. Cells expressing the Y5 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an NPY agonist, an increase in fluorescence is observed. The ability of an antagonist to block this agonist-induced fluorescence increase is quantified to determine its potency (IC50).
-
cAMP Accumulation Assay: NPY-Y5 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In this assay, cells are stimulated with an agent like forskolin to increase cAMP levels. The ability of an NPY agonist to inhibit this increase is measured. An antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP accumulation.
In Vivo Food Intake and Body Weight Studies
These studies evaluate the physiological effects of NPY-Y5 inhibitors in animal models. A general workflow includes:
-
Animal Model Selection: Rodent models of obesity, such as diet-induced obese (DIO) mice or Zucker fatty rats, are commonly used.
-
Drug Administration: The test compound is administered to the animals, typically orally or via injection, over a defined period.
-
Monitoring: Food intake, water consumption, and body weight are meticulously monitored throughout the study.
-
Data Analysis: The changes in these parameters in the treated group are compared to a vehicle-treated control group to assess the compound's efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: NPY-Y5 Receptor Signaling Pathway.
References
- 1. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of GW438014A: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of GW438014A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice. The primary directive for the ultimate disposal of this compound is to use an approved waste disposal company[1]. The following procedures detail the necessary steps for safe handling, segregation, and preparation of this compound waste within a laboratory environment prior to professional disposal.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Chemical Name | N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide |
| Synonyms | This compound; GW-438014-A; GW 438014 A |
| CAS Number | 469861-49-2 |
| Molecular Formula | C22H19N3O |
| Molecular Weight | 341.41 g/mol |
| Appearance | Powder |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the immediate, in-laboratory procedures for managing this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in any form.
-
Avoid inhalation of the powder form by working in a well-ventilated area, preferably within a chemical fume hood[1].
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[1].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
2. Waste Segregation and Container Selection:
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials.
-
Collect solid waste in a dedicated, clearly labeled, and leak-proof container.
-
The container should be made of a material compatible with the solvents used, if any.
-
-
Liquid Waste: This includes unused solutions of this compound or solvent rinsates from cleaning contaminated glassware.
-
Collect liquid waste in a separate, sealed, and shatter-proof container.
-
Ensure the container is chemically compatible with the solvents used. Do not mix incompatible waste streams.
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and solvent(s) if it is a liquid waste.
-
The primary hazard(s): "Toxic," "Harmful," "Environmental Hazard".
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is cool and well-ventilated.
-
Use secondary containment to prevent the spread of material in case of a leak.
5. Arranging for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited due to its high aquatic toxicity.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover. The final disposal must be carried out by an approved and licensed waste disposal contractor.
6. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.
-
Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the rinsate as liquid hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling this compound from use to disposal.
Caption: Waste Handling Workflow for this compound.
Caption: Spill Response Decision Logic for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GW438014A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of GW438014A, a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.[1] Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Butyl rubber | Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals, while butyl rubber provides excellent protection against a wide range of hazardous substances. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory Coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling Procedures
Due to its powdered form and potential for aerosolization, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
Weighing and Aliquoting
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Cover the work surface with absorbent bench paper.
-
Tare Weighing : To minimize the time the container is open, use the tare weighing method. Place a sealed container on the balance and tare it.
-
Transfer : Inside the fume hood, carefully transfer the desired amount of this compound to the tared container. Keep the container opening away from your breathing zone.
-
Re-weighing : Seal the container and re-weigh it outside the fume hood to determine the exact amount transferred.
-
Cleaning : Clean any spills immediately using a wet paper towel to avoid generating dust. Dispose of contaminated materials as hazardous waste.
Solution Preparation
-
Solvent Addition : Add the desired solvent to the sealed container with the pre-weighed this compound.
-
Dissolution : Gently agitate or sonicate the mixture until the compound is fully dissolved.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
This compound is very toxic to aquatic life.[1] Improper disposal can have long-lasting environmental consequences.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
All waste must be disposed of through your institution's designated hazardous waste management program.
Experimental Protocol: NPY Y5 Receptor Signaling Pathway Analysis
This compound acts as a selective antagonist to the Neuropeptide Y receptor Y5 (NPY Y5R). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, can modulate several downstream signaling pathways. A common experimental application of this compound is to block these pathways to study their physiological or pathological roles.
Key Signaling Pathways Modulated by NPY Y5R Activation:
-
Inhibition of Adenylyl Cyclase: Activation of NPY Y5R can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: NPY Y5R activation can stimulate the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2), a key pathway in cell proliferation and differentiation.
-
Activation of RhoA: The NPY/Y5R axis can activate RhoA, a small GTPase involved in cytoskeleton remodeling and cell motility.[2][3]
Illustrative Experimental Workflow:
The following diagram outlines a typical workflow for investigating the effect of this compound on NPY-induced cellular responses.
NPY Y5 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by NPY binding to the Y5 receptor and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
